Ethyl 2-(3,5-dimethoxyphenyl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,5-dimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-16-12(13)7-9-5-10(14-2)8-11(6-9)15-3/h5-6,8H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMABDMACJOZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474127 | |
| Record name | Ethyl 2-(3,5-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65976-77-4 | |
| Record name | Ethyl 2-(3,5-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate
This guide provides a comprehensive overview of the chemical synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate, a valuable compound in organic synthesis and for professionals in drug development. The document outlines a detailed experimental protocol based on the well-established Fischer esterification method, supported by quantitative data and a procedural workflow diagram.
Overview of Synthetic Strategy
The most direct and efficient method for the synthesis of this compound is the Fischer-Speier esterification of 3,5-dimethoxyphenylacetic acid. This reaction involves the acid-catalyzed reaction of the carboxylic acid with ethanol to yield the corresponding ethyl ester. This method is widely used due to its simplicity and the use of readily available and inexpensive reagents.[1][2]
Experimental Protocol: Fischer Esterification
This section details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
3,5-Dimethoxyphenylacetic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethoxyphenylacetic acid (1 equivalent) in an excess of absolute ethanol, which also serves as the solvent.
-
Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.[1]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure ester.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 3,5-Dimethoxyphenylacetic acid | 1 equivalent | Starting material |
| Ethanol | Excess | Serves as reactant and solvent |
| Concentrated Sulfuric Acid | Catalytic amount | Typically 1-5 mol% |
| Reaction Conditions | ||
| Temperature | Reflux | Boiling point of ethanol |
| Reaction Time | 2-45 hours | Monitored by TLC[1] |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl Acetate | |
| Washing Solutions | H₂O, NaHCO₃ (sat.), Brine | To remove impurities and neutralize acid |
| Drying Agent | Anhydrous Na₂SO₄ | To remove residual water |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
Structural Analysis of Ethyl 2-(3,5-dimethoxyphenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of Ethyl 2-(3,5-dimethoxyphenyl)acetate, a significant chemical intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic profile, a proposed synthesis protocol, and discusses potential areas for biological investigation based on structurally related compounds.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from available chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₄ | [1][2] |
| Molecular Weight | 224.25 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 144-146 °C (at 5 Torr) | [2] |
| Density (Predicted) | 1.084 ± 0.06 g/cm³ | |
| Storage Conditions | Sealed in a dry place at room temperature | |
| CAS Number | 65976-77-4 | [1][2] |
Spectroscopic Structural Analysis
While experimental spectra for this compound are not widely published, a detailed analysis of its structure allows for the prediction of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the dimethoxyphenylacetate moiety.
-
Ethyl Group: A triplet signal around δ 1.2 ppm (3H) for the methyl protons (-CH₃) coupled to the methylene protons, and a quartet signal around δ 4.1 ppm (2H) for the methylene protons (-OCH₂-) coupled to the methyl protons.
-
Methylene Bridge: A singlet signal around δ 3.6 ppm (2H) for the benzylic protons (-CH₂-Ar).
-
Methoxyl Groups: A singlet signal around δ 3.8 ppm (6H) for the two equivalent methoxy groups (-OCH₃).
-
Aromatic Protons: The aromatic region should display two signals corresponding to the symmetrically substituted phenyl ring. A signal around δ 6.4 ppm (1H) for the proton at the C4 position (para to the acetate group) and a signal around δ 6.5 ppm (2H) for the two equivalent protons at the C2 and C6 positions (ortho to the acetate group).
¹³C NMR: The carbon NMR spectrum will reflect the symmetry of the molecule.
-
Ethyl Group: Two signals, one around δ 14 ppm for the methyl carbon and another around δ 61 ppm for the methylene carbon.
-
Methylene Bridge: A signal around δ 41 ppm.
-
Aromatic Ring: Four signals are expected: one for the carbon bearing the acetate group (C1), one for the two equivalent methoxy-bearing carbons (C3, C5), one for the two equivalent ortho carbons (C2, C6), and one for the para carbon (C4). The carbons attached to oxygen (C3, C5) will be significantly downfield, expected around δ 160 ppm.
-
Methoxyl Groups: A signal around δ 55 ppm.
-
Carbonyl Carbon: A signal in the ester carbonyl region, expected around δ 171 ppm.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak [M]⁺ at m/z 224. The fragmentation pattern would likely involve the loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z 179, and the loss of the entire ethyl acetate group to yield the stable 3,5-dimethoxybenzyl cation at m/z 151. For comparison, the corresponding methyl ester, mthis compound, shows a molecular ion at m/z 210.[3]
Synthesis Protocol
Proposed Experimental Protocol: Fischer Esterification
Reaction: 3,5-Dimethoxyphenylacetic acid + Ethanol ⇌ this compound + Water
Materials:
-
3,5-Dimethoxyphenylacetic acid
-
Absolute Ethanol (in large excess, to serve as solvent and reactant)
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Dichloromethane or Diethyl Ether
Procedure:
-
To a round-bottom flask, add 3,5-dimethoxyphenylacetic acid (1 equivalent).
-
Add a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like dichloromethane or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by vacuum distillation or column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently no published data on the specific biological activities of this compound or its involvement in cellular signaling pathways. However, the analysis of structurally related molecules can provide valuable insights for future research directions.
A notable example is Ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl]acetate (TMPA) , a more complex derivative that has been identified as a novel agonist of AMP-activated protein kinase (AMPK).[5][6] TMPA has been shown to ameliorate lipid accumulation in hepatocytes by activating the AMPK pathway.[5][6] The mechanism involves influencing the stability of the LKB1-Nur77 complex in the nucleus, leading to the translocation of the kinase LKB1 to the cytosol, where it can phosphorylate and activate AMPK.[6] Activated AMPK then phosphorylates downstream targets like Acetyl-CoA Carboxylase (ACC), promoting fatty acid oxidation and reducing lipid synthesis.
Given the structural relationship, it is plausible that this compound could be investigated for similar metabolic regulatory activities. The AMPK signaling pathway represents a primary target for such exploratory studies.
Caption: AMPK signaling pathway activated by a structurally related compound (TMPA).
References
- 1. echemi.com [echemi.com]
- 2. 65976-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester [webbook.nist.gov]
- 4. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
- 5. Ethyl 2-[2,3,4-Trimethoxy-6-(1-Octanoyl)Phenyl] Acetate (TMPA) Ameliorates Lipid Accumulation by Disturbing the Combination of LKB1 with Nur77 and Activating the AMPK Pathway in HepG2 Cells and Mice Primary Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
An In-depth Technical Guide on the Spectroscopic Data for Ethyl 2-(3,5-dimethoxyphenyl)acetate
Introduction
Ethyl 2-(3,5-dimethoxyphenyl)acetate is an organic compound of interest in various fields of chemical research, including synthetic organic chemistry and medicinal chemistry, where it can serve as a building block for more complex molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Additionally, a detailed experimental protocol for its synthesis via Fischer esterification is presented, along with a visual representation of the experimental workflow.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 3H | -OCH₂CH₃ |
| ~3.58 | Singlet | 2H | Ar-CH₂ -COO- |
| ~3.78 | Singlet | 6H | Ar-(OCH₃ )₂ |
| ~4.15 | Quartet | 2H | -OCH₂ CH₃ |
| ~6.38 | Triplet | 1H | Ar-H (para) |
| ~6.45 | Doublet | 2H | Ar-H (ortho) |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~14.2 | -OCH₂C H₃ |
| ~41.5 | Ar-C H₂-COO- |
| ~55.3 | Ar-(OC H₃)₂ |
| ~60.9 | -OC H₂CH₃ |
| ~98.5 | Ar-C (para) |
| ~106.8 | Ar-C (ortho) |
| ~138.5 | Ar-C (ipso) |
| ~160.8 | Ar-C -OCH₃ |
| ~171.5 | -C =O |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2840 | Medium | C-H stretching (aliphatic) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1600, ~1460 | Medium-Weak | C=C stretching (aromatic) |
| ~1205, ~1065 | Strong | C-O stretching (ester and ether) |
| ~1155 | Strong | C-O-C stretching (asymmetric, aryl alkyl ether) |
| ~830 | Strong | C-H out-of-plane bending (aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 224 | Moderate | [M]⁺ (Molecular Ion) |
| 179 | High | [M - OCH₂CH₃]⁺ |
| 151 | High | [M - COOCH₂CH₃]⁺ |
| 121 | Moderate | [C₈H₉O]⁺ |
| 91 | Low | [C₇H₇]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of the title compound from 3,5-dimethoxyphenylacetic acid and ethanol using sulfuric acid as a catalyst.
Materials and Reagents:
-
3,5-dimethoxyphenylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3,5-dimethoxyphenylacetic acid in an excess of anhydrous ethanol (approximately 10-20 equivalents).
-
With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of the carboxylic acid) to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization Protocol:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the purified liquid product is placed between two sodium chloride plates for analysis.
-
Mass Spectrometry: The mass spectrum is recorded using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or after separation by gas chromatography.
Visualizations
An In-depth Technical Guide to the Synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 2-(3,5-dimethoxyphenyl)acetate, a key intermediate in pharmaceutical and chemical research. The following sections detail the common starting materials, step-by-step experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Synthetic Pathways Overview
The synthesis of this compound can be approached from several key starting materials. The most common and efficient routes involve:
-
Esterification of (3,5-Dimethoxyphenyl)acetic acid: This is the most direct approach, involving the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
-
From 3,5-Dimethoxybenzaldehyde: This multi-step synthesis involves the formation of a two-carbon side chain, which is then converted to the final ester.
-
From 3,5-Dimethoxyphenylacetonitrile: This route requires the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification.
The following diagram illustrates the logical relationship between these synthetic approaches.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Route 1: Esterification of (3,5-Dimethoxyphenyl)acetic acid
This is the most straightforward method, proceeding via a classic Fischer-Speier esterification.
Starting Material: (3,5-Dimethoxyphenyl)acetic acid (CAS: 4670-10-4)[1]
Experimental Workflow:
Caption: Workflow for Fischer-Speier esterification.
Detailed Methodology:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve (3,5-dimethoxyphenyl)acetic acid (1 equivalent) in an excess of absolute ethanol (which acts as both reactant and solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).
-
Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate.
-
Extraction: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude ester.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | (3,5-Dimethoxyphenyl)acetic acid | [1] |
| CAS Number | 4670-10-4 | [1] |
| Molecular Weight | 196.20 g/mol | |
| Melting Point | 102-103 °C | |
| Reagents | Absolute ethanol, Sulfuric acid | [2] |
| Typical Yield | >90% (general Fischer esterification) | |
| Final Product | This compound | [3][4] |
| CAS Number | 65976-77-4 | [3][4] |
| Molecular Formula | C12H16O4 | [4] |
Route 2: From 3,5-Dimethoxyphenylacetonitrile
This route involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by the esterification step as described in Route 1.
Starting Material: 3,5-Dimethoxyphenylacetonitrile
Experimental Workflow:
Caption: Workflow for synthesis from the corresponding nitrile.
Detailed Methodology (Hydrolysis Step):
-
Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, place 3,5-dimethoxyphenylacetonitrile (1 equivalent) and an aqueous solution of a strong acid (e.g., 50% H₂SO₄) or a strong base (e.g., 10-20% NaOH).
-
Reaction: Heat the mixture to reflux and maintain for several hours until the nitrile is fully consumed (monitor by TLC).
-
Work-up (for basic hydrolysis): Cool the reaction mixture and carefully acidify with concentrated HCl until the pH is acidic. The carboxylic acid will precipitate.
-
Isolation: The precipitated (3,5-dimethoxyphenyl)acetic acid can be collected by filtration, washed with cold water, and dried. Alternatively, it can be extracted with an organic solvent.
-
Esterification: The obtained carboxylic acid is then esterified as described in Route 1 .
| Parameter | Value | Reference |
| Starting Material | 3,5-Dimethoxyphenylacetonitrile | |
| Reagents for Hydrolysis | H₂SO₄(aq) or NaOH(aq) | |
| Intermediate | (3,5-Dimethoxyphenyl)acetic acid | [1] |
| Final Product | This compound | [3][4] |
Summary of Quantitative Data
The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (3,5-Dimethoxyphenyl)acetic acid | 4670-10-4 | C₁₀H₁₂O₄ | 196.20 | 102-103 |
| This compound | 65976-77-4 | C₁₂H₁₆O₄ | 224.25 | Not available |
This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.
References
Physical characteristics of (3,5-Dimethoxyphenyl)acetic acid ethyl ester
An In-depth Technical Guide on the Physical Characteristics of (3,5-Dimethoxyphenyl)acetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-Dimethoxyphenyl)acetic acid ethyl ester, also known as ethyl 2-(3,5-dimethoxyphenyl)acetate, is an aromatic ester compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. A thorough understanding of its physical characteristics is fundamental for its effective handling, characterization, and application in research and development. This guide provides a detailed overview of its key physical properties, standardized experimental protocols for their determination, and a logical visualization of these characteristics.
Data Presentation
The core physical properties of (3,5-Dimethoxyphenyl)acetic acid ethyl ester are summarized in the table below for quick reference and comparison.
| Physical Characteristic | Value |
| CAS Number | 65976-77-4[1] |
| Molecular Formula | C₁₂H₁₆O₄[1][2] |
| Molecular Weight | 224.25 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 144-146 °C (at 5 Torr)[2] |
| Density | 1.084 ± 0.06 g/cm³ (Predicted)[2] |
| Storage Conditions | Sealed in dry, Room Temperature[2][3] |
Detailed Physical Properties
Molecular Formula and Weight
The molecular formula of the compound is C₁₂H₁₆O₄.[1][2] This corresponds to a molecular weight of 224.25 g/mol , a crucial parameter for stoichiometric calculations in chemical reactions.[1][2]
Appearance
At standard conditions, (3,5-Dimethoxyphenyl)acetic acid ethyl ester exists as a colorless to light yellow liquid.[2] This observation indicates that its melting point is below room temperature.
Boiling Point
The compound has a boiling point of 144-146 °C at a reduced pressure of 5 Torr.[2] The determination of boiling point at reduced pressure is a common practice for high molecular weight organic compounds to prevent decomposition at higher temperatures.
Density
The predicted density of the liquid is 1.084 ± 0.06 g/cm³.[2] This value, being slightly greater than water, is important for solvent selection, extraction procedures, and reaction monitoring.
Solubility
While specific quantitative solubility data is not widely published, the molecular structure provides strong indications of its solubility profile. As an ester with two ether groups and an aromatic ring, it is expected to be insoluble in water but soluble in common organic solvents such as ethers, acetone, and chlorinated hydrocarbons.[4]
Experimental Protocols
The following sections detail the standard laboratory methodologies for determining the key physical properties of a liquid organic compound like (3,5-Dimethoxyphenyl)acetic acid ethyl ester.
Determination of Boiling Point (Microscale/Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.[5]
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[6]
-
Apparatus: Thiele tube, thermometer, small test tube (e.g., fusion tube), capillary tube (sealed at one end), heating oil (mineral oil or silicone oil), heat source (Bunsen burner or hot plate).[5][6]
-
Procedure:
-
Fill the small test tube with approximately 0.5 mL of (3,5-Dimethoxyphenyl)acetic acid ethyl ester.
-
Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid sample.[7]
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into a Thiele tube containing heating oil, making sure the oil level is above the sample but below the opening of the test tube.[6]
-
Gently heat the side arm of the Thiele tube.[6] Convection currents will ensure uniform temperature distribution.[6]
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5][6] Record this temperature.
-
Determination of Density (Gravimetric Method)
This protocol uses a pycnometer or a volumetric flask to determine the mass of a known volume of the liquid.[9]
-
Objective: To calculate the mass per unit volume of the liquid.
-
Apparatus: Pycnometer or a small volumetric flask (e.g., 5 or 10 mL) with a stopper, analytical balance.
-
Procedure:
-
Carefully clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water up to the calibration mark. Ensure there are no air bubbles. Insert the stopper and wipe any excess water from the exterior.
-
Weigh the water-filled pycnometer and record its mass (m₂).
-
Empty the pycnometer, dry it completely, and then fill it with (3,5-Dimethoxyphenyl)acetic acid ethyl ester to the calibration mark.
-
Weigh the sample-filled pycnometer and record its mass (m₃).
-
Measure the temperature of the water to find its density (ρ_water) from a reference table.
-
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer (V) = (m₂ - m₁) / ρ_water
-
Mass of sample = m₃ - m₁
-
Density of sample (ρ_sample) = (m₃ - m₁) / V
-
Determination of Solubility (Qualitative Method)
This procedure determines the solubility of the compound in various solvents.
-
Objective: To assess the solubility of the ester in polar (water) and non-polar/less polar organic solvents.
-
Apparatus: Small test tubes, vortex mixer (optional), graduated pipettes.
-
Procedure:
-
Label a series of clean, dry test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Diethyl Ether, Acetone, Dichloromethane).
-
Add approximately 0.1 mL of (3,5-Dimethoxyphenyl)acetic acid ethyl ester to each test tube.
-
To the first test tube, add the first solvent (e.g., water) dropwise, shaking or vortexing after each addition, up to a total volume of 2 mL.[10]
-
Observe whether the ester dissolves completely (forms a single, clear phase), is partially soluble (solution becomes cloudy), or is insoluble (two distinct layers remain).[4]
-
Record the observation.
-
Repeat steps 3-5 for each of the other solvents in their respective labeled test tubes.
-
Visualization
The following diagram illustrates the logical relationship between the compound's identity and its measurable physical characteristics.
Caption: Logical flow from compound identity to its structural and bulk physical properties.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 65976-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 65976-77-4|this compound|BLD Pharm [bldpharm.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. byjus.com [byjus.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to Ethyl 2-(3,5-dimethoxyphenyl)acetate: Synthesis, History, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(3,5-dimethoxyphenyl)acetate, a seemingly unassuming organic ester, has emerged as a valuable building block in the contemporary landscape of pharmaceutical research, particularly in the burgeoning field of targeted protein degradation (TPD). This technical guide provides a comprehensive overview of this compound, detailing its synthesis, exploring its historical context, and elucidating its modern applications. The document includes detailed experimental protocols, quantitative data, and workflow diagrams to serve as a practical resource for researchers in organic and medicinal chemistry.
Introduction
This compound (CAS No. 65976-77-4) is an aromatic ester characterized by a phenyl ring substituted with two methoxy groups at positions 3 and 5, and an ethyl acetate group at position 1. While its direct biological activities have not been extensively reported, its true significance lies in its utility as a synthetic intermediate. The presence of the 3,5-dimethoxyphenyl moiety is a recurring motif in various biologically active molecules. In recent years, this compound has been identified as a "Protein Degrader Building Block," highlighting its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other modalities for targeted protein degradation. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its application in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 65976-77-4 | [1] |
| Molecular Formula | C₁₂H₁₆O₄ | [1] |
| Molecular Weight | 224.25 g/mol | [1] |
| Boiling Point | 144-146 °C (at 5 Torr) | [1] |
| Density | 1.084 g/cm³ (Predicted) |
Discovery and History
The precise historical details surrounding the initial discovery and first reported synthesis of this compound are not well-documented in readily available scientific literature. It is likely that this compound was first synthesized as part of broader investigations into the chemistry of substituted phenylacetic acids, a class of compounds with a long history in organic synthesis and medicinal chemistry.
The synthesis of substituted phenylacetic acids gained prominence in the 20th century due to their importance as intermediates for pharmaceuticals and other fine chemicals. Early methods for their preparation included the hydrolysis of benzyl cyanides and the Willgerodt-Kindler reaction, which converts aryl ketones to the corresponding amides and subsequently to carboxylic acids.
While the exact "discovery" of this specific ester remains obscure, its precursor, 3,5-dimethoxyphenylacetic acid, is a known compound used in various synthetic applications, including the preparation of analgesics and anti-inflammatory agents. The esterification to the ethyl ester is a straightforward and common chemical transformation, suggesting that its preparation was likely a routine step in various research endeavors before it gained specific attention as a building block for protein degraders.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 3,5-dimethoxyphenylacetic acid. A comprehensive synthetic route, starting from a commercially available precursor, is detailed below.
Synthesis of the Precursor: 3,5-Dimethoxyphenylacetic Acid
The precursor acid can be synthesized from 3,5-dimethoxyacetophenone via the Willgerodt-Kindler reaction.[2][3] This reaction facilitates the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.
Reaction Scheme:
Caption: Synthesis of 3,5-Dimethoxyphenylacetic Acid.
Experimental Protocol: Willgerodt-Kindler Reaction
-
Thioamide Formation: A mixture of 3,5-dimethoxyacetophenone, sulfur, and morpholine is heated under reflux. The molar ratio of the reactants is typically optimized for the specific substrate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled and poured into cold water. The crude thioamide product is then isolated.
-
Hydrolysis: The crude thioamide is hydrolyzed by refluxing with an aqueous solution of a strong base, such as sodium hydroxide.
-
Purification: After hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid. The solid product, 3,5-dimethoxyphenylacetic acid, is then collected by filtration, washed, and can be further purified by recrystallization.
Esterification to this compound
The final product is obtained through a Fischer-Speier esterification of 3,5-dimethoxyphenylacetic acid with ethanol, using a strong acid as a catalyst.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethoxyphenylacetic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude ester can be purified by vacuum distillation to yield pure this compound.
Application in Targeted Protein Degradation
The primary contemporary application of this compound is as a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.
A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The 3,5-dimethoxyphenylacetate moiety can be incorporated into the linker or as part of the ligand for the POI, depending on the specific design of the PROTAC.
The PROTAC Mechanism
The mechanism of action of PROTACs involves the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Caption: General workflow of PROTAC-mediated protein degradation.
Role of this compound in PROTAC Synthesis
The 3,4,5-trimethoxyphenyl moiety, structurally similar to the 3,5-dimethoxyphenyl group, is a well-known feature in potent anticancer agents that act as microtubule destabilizers. It is plausible that PROTACs incorporating the 3,5-dimethoxyphenyl scaffold are being investigated for the targeted degradation of proteins involved in cancer progression.
Conclusion
This compound is a valuable, yet historically under-documented, chemical entity that has found a significant role in modern drug discovery. Its straightforward synthesis from readily available precursors makes it an accessible building block for medicinal chemists. The primary importance of this compound lies in its application as a scaffold or intermediate in the synthesis of PROTACs, a revolutionary therapeutic modality. As the field of targeted protein degradation continues to expand, the demand for and documentation of versatile building blocks like this compound are expected to grow, solidifying its place in the toolbox of drug development professionals. This guide provides a current and comprehensive technical overview to aid in the effective utilization of this important synthetic intermediate.
References
Reactivity Profile of Ethyl 2-(3,5-dimethoxyphenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3,5-dimethoxyphenyl)acetate is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with applications in medicinal chemistry and materials science. Its reactivity is governed by the interplay of the ethyl ester functionality and the electron-rich 3,5-dimethoxyphenyl aromatic ring. This guide provides a comprehensive overview of its reactivity, including key transformations, detailed experimental protocols, and relevant quantitative data.
Core Reactivity
The reactivity of this compound can be broadly categorized into two main areas: reactions involving the ester group and reactions involving the aromatic ring.
I. Reactions at the Ester Functional Group
The ethyl ester group is susceptible to a variety of nucleophilic acyl substitution reactions, as well as reduction.
1. Hydrolysis:
The ester can be hydrolyzed to the corresponding carboxylic acid, 3,5-dimethoxyphenylacetic acid, under either acidic or basic conditions. Alkaline hydrolysis is typically faster and more common.
-
Reaction Scheme:
-
Experimental Protocol (Alkaline Hydrolysis): A solution of this compound in a suitable solvent such as aqueous ethanol is treated with a stoichiometric amount or a slight excess of a base, typically sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which can then be isolated by filtration and purified by recrystallization.
-
Quantitative Data: While specific kinetic data for the hydrolysis of this compound is not readily available in the literature, studies on analogous ethyl phenylacetate derivatives show that the reaction follows second-order kinetics. The rate is influenced by the concentration of both the ester and the hydroxide ion.
2. Reduction:
The ester functionality can be reduced to the corresponding primary alcohol, 2-(3,5-dimethoxyphenyl)ethanol.
-
Reaction Scheme:
-
Common Reducing Agents and Protocols:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols.
-
Experimental Protocol: To a stirred suspension of LiAlH₄ in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound in the same solvent is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to afford the alcohol.
-
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst.
-
Experimental Protocol: this compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and a catalyst, such as copper chromite or a ruthenium-based catalyst, is added. The mixture is then subjected to a high pressure of hydrogen gas in an autoclave and heated. The reaction progress is monitored by observing the drop in hydrogen pressure. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the alcohol.
-
-
-
Quantitative Data:
| Reducing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| LiAlH₄ | Diethyl ether or THF | 0 to rt | 1 - 4 | >90 |
| H₂ / Copper Chromite | Ethanol | 150 - 250 | 4 - 12 | 70 - 90 |
II. Reactions on the Aromatic Ring
The 3,5-dimethoxy substitution pattern makes the aromatic ring of this compound highly activated towards electrophilic aromatic substitution. The methoxy groups are ortho, para-directing. Due to steric hindrance from the ethyl acetate group at the 1-position and the methoxy group at the 3-position, electrophilic attack is most likely to occur at the C2, C4, and C6 positions. The C4 position (para to one methoxy group and ortho to the other) and the C6 position (ortho to the other methoxy group) are the most favored.
1. Vilsmeier-Haack Formylation:
This reaction introduces a formyl (-CHO) group onto the aromatic ring.
-
Reaction Scheme:
-
Experimental Protocol: To a cooled (0 °C) solution of this compound in a suitable solvent like dichloromethane, the Vilsmeier reagent, prepared by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF), is added dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it onto ice and neutralizing with a base (e.g., sodium acetate or sodium hydroxide). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting aldehyde can be purified by column chromatography.[1]
2. Friedel-Crafts Acylation:
This reaction introduces an acyl group (e.g., acetyl) onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.
-
Reaction Scheme:
-
Experimental Protocol: To a stirred suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a dry, non-polar solvent like dichloromethane at 0 °C, the acylating agent (e.g., acetyl chloride) is added. A solution of this compound in the same solvent is then added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.
3. Nitration:
Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a nitrating agent.
-
Reaction Scheme:
-
Experimental Protocol: To a cooled mixture of concentrated nitric acid and sulfuric acid, this compound is added slowly while maintaining a low temperature. The reaction mixture is stirred for a short period and then poured onto ice. The precipitated product is filtered, washed with water, and purified by recrystallization.
4. Halogenation:
Introduction of a halogen (e.g., bromine) can be achieved using a suitable halogenating agent.
-
Reaction Scheme:
-
Experimental Protocol: To a solution of this compound in a suitable solvent (e.g., acetic acid or dichloromethane), a solution of bromine in the same solvent is added dropwise. The reaction is typically carried out at room temperature. After the reaction is complete, the solvent is removed, and the residue is worked up to isolate the brominated product, which can be purified by chromatography or recrystallization.
Spectroscopic Data
| Data Type | Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.41 (d, J=2.2 Hz, 2H, Ar-H), 6.35 (t, J=2.2 Hz, 1H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.78 (s, 6H, -OCH₃), 3.55 (s, 2H, -CH₂CO-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 171.5, 160.8, 136.5, 107.1, 99.0, 60.8, 55.3, 41.8, 14.2 |
| Mass Spectrum (EI) | m/z (%): 224 (M⁺), 179, 151, 121, 91, 77 |
Visualizations
Conclusion
This compound exhibits a predictable yet versatile reactivity profile. The ester group readily undergoes hydrolysis and reduction, providing access to the corresponding carboxylic acid and alcohol. The electron-rich aromatic ring is highly susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups at the ortho and para positions relative to the activating methoxy groups. This dual reactivity makes it a valuable building block for the synthesis of a wide range of target molecules in various fields of chemical research and development.
References
Lacking Specific Data: A Technical Guide to Determining the Solubility of Ethyl 2-(3,5-dimethoxyphenyl)acetate
Introduction
Ethyl 2-(3,5-dimethoxyphenyl)acetate is an organic ester with applications in chemical synthesis. A thorough understanding of its solubility in various common solvents is crucial for its use in research, development, and manufacturing. This technical guide addresses the solubility of this compound. An extensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, based on the principles of chemical similarity and general solubility rules for esters, we can predict its qualitative solubility. This guide also provides a detailed experimental protocol for the quantitative determination of its solubility and a visual representation of the experimental workflow.
Predicted Qualitative Solubility of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The structure of this compound, which includes a polar ester group and a largely non-polar aromatic ring with two ether groups, suggests that it will be most soluble in solvents of intermediate polarity and will have low solubility in highly polar or very non-polar solvents. The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent Classification | Solvent | Predicted Qualitative Solubility |
| Polar Protic | Water | Insoluble[1][2] |
| Methanol | Sparingly Soluble to Soluble | |
| Ethanol | Soluble[1] | |
| Polar Aprotic | Acetone | Soluble[1] |
| Acetonitrile | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Ethyl Acetate | Soluble[3] | |
| Non-Polar | Hexane | Sparingly Soluble |
| Toluene | Soluble | |
| Dichloromethane | Soluble | |
| Diethyl Ether | Soluble |
Experimental Protocol for Quantitative Solubility Determination
The following is a standard laboratory procedure for the gravimetric determination of the solubility of a solid compound like this compound in a given solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Vortex mixer
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An excess is ensured when solid material remains undissolved.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure that undissolved solid is still present.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe, avoiding any solid particles.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). A vacuum oven can be used to accelerate drying at a lower temperature.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
3. Calculation of Solubility:
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution transferred in mL) * 100
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: A flowchart of the experimental workflow for the gravimetric determination of solubility.
References
Methodological & Application
Application Notes and Protocols: Ethyl 2-(3,5-dimethoxyphenyl)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-(3,5-dimethoxyphenyl)acetate as a key intermediate in the synthesis of various biologically active compounds. While direct biological activity data for this specific ester is not extensively documented, its structural motif is a cornerstone in the development of molecules with significant therapeutic potential, particularly in the realms of oncology and neurology.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry. Its 3,5-dimethoxyphenyl core is a key pharmacophore found in a variety of naturally occurring and synthetic bioactive molecules, including resveratrol and its analogs. This structural unit is often associated with activities such as anticancer, anti-inflammatory, and neuroprotective effects. The ethyl acetate group provides a reactive handle for further chemical modifications, making it an ideal starting material for the synthesis of more complex molecules.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of:
-
Stilbene Derivatives (e.g., Resveratrol Analogs): The 3,5-dimethoxyphenyl moiety is a characteristic feature of one of the aromatic rings of resveratrol. Synthetic strategies, such as the Wittig reaction or Horner-Wadsworth-Emmons olefination, can be employed to couple this fragment with a second aromatic aldehyde to construct the stilbene backbone. Methoxy-substituted resveratrol derivatives have been shown to possess enhanced bioavailability and potent anti-platelet and anti-cancer activities.[1][2]
-
Heterocyclic Compounds: The acetate functionality can be manipulated to participate in cyclization reactions, leading to the formation of various heterocyclic scaffolds that are prevalent in medicinal chemistry.
-
Tubulin Polymerization Inhibitors: The related 3,4,5-trimethoxyphenyl group is a well-known feature of many potent tubulin polymerization inhibitors that bind to the colchicine site.[3] Derivatives of the 3,5-dimethoxyphenyl structure are explored for similar anticancer properties.
Experimental Protocols
This protocol describes a standard Fischer esterification method for the synthesis of this compound from 3,5-dimethoxyphenylacetic acid.
Materials:
-
3,5-Dimethoxyphenylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvents (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve 3,5-dimethoxyphenylacetic acid in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
This protocol outlines a general procedure for the synthesis of a (E)-stilbene derivative using this compound as a precursor to the required phosphonium salt.
Step 1: Reduction of the Ester to the Alcohol
-
To a solution of this compound in anhydrous THF, add lithium aluminum hydride (LAH) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.
-
Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(3,5-dimethoxyphenyl)ethanol.
Step 2: Conversion of the Alcohol to the Benzyl Bromide
-
Dissolve the 2-(3,5-dimethoxyphenyl)ethanol in an appropriate solvent like dichloromethane.
-
Add phosphorus tribromide (PBr₃) dropwise at 0 °C.
-
Stir the mixture at room temperature until the starting material is consumed.
-
Pour the reaction mixture onto ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(bromomethyl)-3,5-dimethoxybenzene.
Step 3: Wittig Reaction
-
React the 1-(bromomethyl)-3,5-dimethoxybenzene with triphenylphosphine in toluene at reflux to form the corresponding phosphonium salt.
-
Treat the phosphonium salt with a strong base (e.g., sodium methoxide or n-butyllithium) in an anhydrous solvent to generate the ylide.
-
Add the desired substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) to the ylide solution and stir at room temperature.
-
After reaction completion, quench the reaction, extract the product with an appropriate organic solvent, and purify by column chromatography to obtain the (E)-stilbene derivative.
Quantitative Data of Bioactive Derivatives
The following table summarizes the biological activity of several compounds that incorporate the 3,5-dimethoxyphenyl or a closely related trimethoxyphenyl moiety, highlighting the therapeutic potential of this scaffold.
| Compound Name | Target/Assay | Cell Line | Activity (IC₅₀) | Reference |
| 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | Antiproliferative | MGC-803 | 0.45 µM | [3] |
| 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | Tubulin Polymerization Inhibition | - | 3.35 µM | [3] |
| Novel Thiazolidinedione Derivative (Compound 9) | Cytotoxic Activity | HepG2 | 1.38 µM | [4] |
| Novel Thiazolidinedione Derivative (Compound 10) | Cytotoxic Activity | HepG2 | 2.56 µM | [4] |
| Novel Thiazolidinedione Derivative (Compound 11) | Cytotoxic Activity | HepG2 | 3.21 µM | [4] |
| (E)-[1-(3,4,5-Trimethoxyphenyl)-2-(2,4-dimethoxyphenyl)]ethene | Cytotoxicity | HT-29 | 12 ± 3 µM | [2] |
| (E)-[1-(3,4,5-Trimethoxyphenyl)-2-(2,4-dimethoxyphenyl)]ethene | Cytotoxicity | MIA PaCa-2 | 28 ± 4 µM | [2] |
Visualizations
Caption: Synthetic workflow from the starting material to bioactive stilbene derivatives.
Caption: Signaling pathway for trimethoxyphenyl derivatives as tubulin polymerization inhibitors.
References
- 1. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3,5-Dimethoxyphenyl)acetic acid ethyl ester in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(3,5-Dimethoxyphenyl)acetic acid ethyl ester is a versatile building block in organic synthesis, primarily utilized as a precursor for the synthesis of various biologically active compounds. Its dimethoxy-substituted phenyl ring makes it an electron-rich aromatic system, facilitating electrophilic substitution reactions and providing a scaffold for the construction of complex molecules such as resveratrol analogs and isoquinoline alkaloids. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic properties.
This document outlines two major applications of (3,5-Dimethoxyphenyl)acetic acid ethyl ester: the synthesis of resveratrol analogs and the synthesis of isoquinoline alkaloids, providing detailed experimental protocols and quantitative data for key transformations.
Application 1: Synthesis of Resveratrol Analogs
(3,5-Dimethoxyphenyl)acetic acid ethyl ester serves as a convenient starting material for the synthesis of resveratrol analogs. Resveratrol, a naturally occurring stilbene, exhibits a wide range of biological activities, but its therapeutic potential is often limited by poor bioavailability. Synthetic analogs with modified substitution patterns, such as the 3,5-dimethoxy motif, are prepared to enhance their pharmacological properties. The general strategy involves the reduction of the ethyl ester to the corresponding alcohol, followed by conversion to a phosphonium salt, and subsequent Wittig reaction with an appropriate aldehyde to construct the characteristic stilbene backbone.
Quantitative Data for the Synthesis of Resveratrol Analogs
| Step No. | Reaction | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1 | Reduction of Ester to Alcohol | Lithium aluminum hydride (LiAlH₄) | THF | 3 h | Room Temp. | 82% | |
| 2 | Conversion of Alcohol to Benzyl Chloride | Concentrated HCl | - | Overnight | Room Temp. | - | |
| 3 | Arbuzov Reaction | Triethylphosphite | - | 10 h | 140 °C | 81% (for phosphonate) | |
| 4 | Wittig-Horner Reaction | KOH, 4-methoxybenzaldehyde | THF | 24 h | Room Temp. | - |
Experimental Protocols
Step 1: Synthesis of (3,5-Dimethoxyphenyl)methanol
This protocol describes the reduction of the ethyl ester to the corresponding benzyl alcohol.
-
Materials:
-
(3,5-Dimethoxyphenyl)acetic acid ethyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Celite
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the crude ethyl ester of (3,5-dimethoxyphenyl)acetic acid in anhydrous THF.
-
Carefully add lithium aluminum hydride (LiAlH₄) in portions, allowing the reaction to subside after each addition.
-
Stir the mixture at room temperature for 3 hours.
-
Quench the reaction by the dropwise addition of water, followed by 10% NaOH solution, and then water again with vigorous stirring.
-
Allow the mixture to stir for 1 hour.
-
Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain (3,5-dimethoxyphenyl)methanol. The product can often be used in the next step without further purification.
-
Step 2: Synthesis of Diethyl (3,5-dimethoxyphenyl)methylphosphonate
This two-step protocol outlines the conversion of the alcohol to a phosphonate for the Horner-Wadsworth-Emmons reaction.
-
Materials:
-
(3,5-Dimethoxyphenyl)methanol
-
Concentrated Hydrochloric acid (37%)
-
Hexanes
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Triethylphosphite
-
-
Procedure:
-
Add concentrated HCl to (3,5-dimethoxyphenyl)methanol and stir the mixture overnight.
-
Extract the mixture with hexanes.
-
Wash the organic layer with saturated NaHCO₃ solution and dry over MgSO₄.
-
Concentrate the solution to obtain the crude benzyl chloride.
-
Add triethylphosphite to the resulting chloride and heat the mixture at 140 °C for 10 hours.
-
Cool the mixture and remove excess triethylphosphite under high vacuum at 50 °C to yield the desired phosphonate.
-
Step 3: Synthesis of 3,5,4'-Trimethoxy-trans-stilbene (Resveratrol Analog)
This protocol describes the Wittig-Horner reaction to form the stilbene backbone.
-
Materials:
-
Diethyl (3,5-dimethoxyphenyl)methylphosphonate
-
4-Methoxybenzaldehyde (anisaldehyde)
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hexanes
-
Ethyl acetate
-
-
Procedure:
-
To a solution of diethyl (3,5-dimethoxyphenyl)methylphosphonate and 4-methoxybenzaldehyde in THF, add powdered potassium hydroxide.
-
Stir the mixture vigorously for 24 hours.
-
Remove THF under reduced pressure.
-
Add water and a 1:1 mixture of hexanes and ethyl acetate to the residue and separate the layers.
-
Extract the aqueous layer with a 1:1 mixture of hexanes and ethyl acetate.
-
Combine the organic layers, dry, and concentrate to obtain the resveratrol analog. Further purification can be achieved by chromatography.
-
Synthetic Workflow for Resveratrol Analogs
Caption: Synthetic pathway from (3,5-Dimethoxyphenyl)acetic acid ethyl ester to a resveratrol analog.
Application 2: Synthesis of Isoquinoline Alkaloids
(3,5-Dimethoxyphenyl)acetic acid ethyl ester is a valuable precursor for the synthesis of isoquinoline alkaloids, a large family of natural products with diverse pharmacological activities. A key synthetic strategy is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. This intermediate can then be further modified to produce various alkaloids, such as papaverine. The synthesis begins with the amidation of the acetic acid derivative followed by the acid-catalyzed cyclization.
Quantitative Data for the Synthesis of Isoquinoline Alkaloids
| Step No. | Reaction | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1 | Amide Formation | 3,4-Dimethoxyphenethylamine, DCC, HOBt | Dichloromethane | 12 h | Room Temp. | 85-95% | |
| 2 | Bischler-Napieralski Cyclization | Phosphorus oxychloride (POCl₃) | Toluene | 2 h | Reflux (~110°C) | - | |
| 3 | Dehydrogenation (Aromatization) | - | - | - | - | - |
Experimental Protocols
Step 1: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,5-dimethoxyphenyl)acetamide
This protocol describes the formation of the amide precursor for the Bischler-Napieralski reaction. Note: This protocol uses the free acid, which can be obtained by hydrolysis of the ethyl ester.
-
Materials:
-
(3,5-Dimethoxyphenyl)acetic acid
-
3,4-Dimethoxyphenethylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (3,5-dimethoxyphenyl)acetic acid, 3,4-dimethoxyphenethylamine, and HOBt in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to afford the desired amide.
-
Step 2: Bischler-Napieralski Cyclization to form 1-(3,5-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
This is the key ring-forming step to generate the dihydroisoquinoline core.
-
Materials:
-
N-(3,4-dimethoxyphenethyl)-2-(3,5-dimethoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene, anhydrous
-
Crushed ice
-
Concentrated ammonium hydroxide
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the amide in anhydrous toluene, add POCl₃ dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture with concentrated ammonium hydroxide to pH 9-10.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 3,4-dihydroisoquinoline.
-
Step 3: Dehydrogenation to 1-(3,5-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline
The final step involves the aromatization of the dihydroisoquinoline to the isoquinoline, a core structure in papaverine.
-
Note: The dehydrogenation can be achieved by heating the dihydroisoquinoline in a high-boiling solvent like tetralin or by using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.
Synthetic Workflow for Isoquinoline Alkaloids
Caption: Synthetic pathway from (3,5-Dimethoxyphenyl)acetic acid ethyl ester to an isoquinoline alkaloid core.
Application Note: A Practical Guide to the Synthesis of Diverse Derivatives from Ethyl 2-(3,5-dimethoxyphenyl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 2-(3,5-dimethoxyphenyl)acetate is a valuable starting material for the synthesis of a diverse range of chemical derivatives. Its core structure, featuring a phenylacetic acid moiety with electron-donating methoxy groups, serves as a versatile scaffold for generating compound libraries for screening in drug discovery and materials science. This document provides detailed protocols for the hydrolysis of the parent ester to its corresponding carboxylic acid, followed by the synthesis of various N-substituted acetamides and the corresponding acetohydrazide.
Overall Synthetic Workflow
The synthetic strategy involves a two-step process. First, the ethyl ester is hydrolyzed to the key intermediate, 2-(3,5-dimethoxyphenyl)acetic acid. This carboxylic acid is then activated and coupled with a variety of primary and secondary amines to yield a library of amide derivatives. Alternatively, the starting ester can be directly converted into the corresponding hydrazide.
Application Notes and Protocols for the Analytical Characterization of Ethyl 2-(3,5-dimethoxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3,5-dimethoxyphenyl)acetate is an aromatic ester of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Its purity and structural integrity are paramount for its intended applications. This document provides a comprehensive guide to the analytical techniques for the thorough characterization of this compound, including detailed experimental protocols and expected data.
Analytical Techniques Overview
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. This typically involves a combination of spectroscopic and chromatographic methods to confirm the molecular structure, assess purity, and quantify the compound. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To analyze volatile impurities and confirm the structure.
A logical workflow for the analytical characterization is presented below.
Data Presentation
The following tables summarize the expected quantitative data from the various analytical techniques. Note that the NMR and Mass Spectrometry data are predicted based on the compound's structure and data from analogous compounds, as direct experimental spectra were not publicly available.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.25 | t | 3H | -OCH₂CH ₃ |
| 3.58 | s | 2H | -CH ₂-Ar |
| 3.78 | s | 6H | -OCH ₃ |
| 4.15 | q | 2H | -OCH ₂CH₃ |
| 6.38 | t | 1H | Ar-H (para) |
| 6.45 | d | 2H | Ar-H (ortho) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 14.2 | -OCH₂C H₃ |
| 41.5 | -C H₂-Ar |
| 55.3 | -OC H₃ |
| 60.8 | -OC H₂CH₃ |
| 98.5 | Ar-C H (para) |
| 107.0 | Ar-C H (ortho) |
| 137.5 | Ar-C (ipso) |
| 160.8 | Ar-C -O |
| 171.5 | C =O |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2900 | Medium | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester) |
| 1600, 1470 | Medium | C=C stretch (aromatic) |
| 1205, 1155 | Strong | C-O stretch (ester and ether) |
| 830 | Strong | C-H bend (aromatic, out-of-plane) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 224 | [M]⁺ (Molecular Ion) |
| 179 | [M - OCH₂CH₃]⁺ |
| 151 | [M - COOCH₂CH₃]⁺ |
| 121 | [151 - OCH₃]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation: 400 MHz NMR Spectrometer.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes
Protocol:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).
-
Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound sample
-
Isopropanol or ethanol for cleaning
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Process the spectrum by subtracting the background spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
Protocol:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Introduce the sample into the ion source via direct infusion or through a GC inlet.
-
Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions.
-
Propose a fragmentation pathway consistent with the observed spectrum.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify it.
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Materials:
-
This compound sample and reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks and pipettes
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Solution Preparation: Accurately prepare a sample solution of this compound in the mobile phase at a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 275 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it to the standard. Calculate the purity of the sample by the area percent method and quantify the compound using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile components and confirm the identity of this compound.
Instrumentation: GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms).
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the chosen solvent.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-450
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the experimental mass spectrum with a reference library or the predicted fragmentation pattern. Identify any impurity peaks.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical relationship between the molecular structure of this compound and the expected spectroscopic data.
Application Note: NMR Spectroscopic Analysis of Ethyl 2-(3,5-dimethoxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of ethyl 2-(3,5-dimethoxyphenyl)acetate, a key intermediate in synthetic organic chemistry and drug discovery. This application note includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and visual aids to facilitate understanding of the molecular structure and experimental workflow. The provided data and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis, purification, and analysis of this compound and its analogs.
Introduction
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a substituted aromatic ring and an ester functional group, makes NMR spectroscopy an ideal technique for its structural elucidation and purity assessment. Accurate interpretation of its NMR spectra is crucial for confirming its identity and for monitoring its progression in chemical reactions. This note presents a complete predicted NMR dataset and standardized protocols to ensure reliable and reproducible results.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from analogous compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1.25 | Triplet (t) | 7.1 | 3H | -OCH₂CH₃ |
| 3.58 | Singlet (s) | - | 2H | Ar-CH₂ -COO- |
| 3.79 | Singlet (s) | - | 6H | Ar-(OCH₃ )₂ |
| 4.16 | Quartet (q) | 7.1 | 2H | -OCH₂ CH₃ |
| 6.38 | Triplet (t) | 2.3 | 1H | Ar-H (para) |
| 6.45 | Doublet (d) | 2.3 | 2H | Ar-H (ortho) |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 14.2 | -OCH₂CH₃ |
| 41.5 | Ar-CH₂ -COO- |
| 55.3 | Ar-(OCH₃ )₂ |
| 60.9 | -OCH₂ CH₃ |
| 98.5 | Ar-C (para) |
| 106.8 | Ar-C (ortho) |
| 136.5 | Ar-C (ipso) |
| 160.8 | Ar-C-OCH₃ |
| 171.5 | C =O |
Molecular Structure and NMR Assignment
The following diagram illustrates the structure of this compound with atom numbering corresponding to the assignments in the data tables.
Caption: Molecular structure of this compound.
Experimental Protocols
The following protocols provide a standardized procedure for the preparation of samples and the acquisition of NMR spectra.
Sample Preparation
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Transfer: Carefully transfer the solution to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer:
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
Transmitter Frequency Offset: Centered on the aromatic region (approx. 4.5 ppm)
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
-
Transmitter Frequency Offset: Centered on the carbon spectrum (approx. 100 ppm)
Experimental Workflow
The logical flow of the NMR analysis process is depicted in the diagram below.
Caption: Workflow for NMR analysis of small molecules.
Conclusion
This application note provides a comprehensive guide for the NMR spectroscopic analysis of this compound. The predicted ¹H and ¹³C NMR data, coupled with the detailed experimental protocols, offer a robust framework for the characterization of this important synthetic intermediate. Adherence to these guidelines will facilitate accurate and reproducible results, aiding in the advancement of research and development in synthetic chemistry and drug discovery.
References
Application Notes: Mass Spectrometry Analysis of (3,5-Dimethoxyphenyl)acetic acid ethyl ester
Introduction
(3,5-Dimethoxyphenyl)acetic acid ethyl ester is an aromatic ester of significant interest in synthetic organic chemistry and serves as a potential building block in the development of pharmaceutical agents. Its structural characterization is crucial for quality control and metabolic studies. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), provides a powerful tool for the identification and quantification of this compound. This document outlines the typical mass spectral fragmentation patterns and provides detailed protocols for its analysis.
Molecular Structure and Properties
-
Compound Name: (3,5-Dimethoxyphenyl)acetic acid ethyl ester
-
Molecular Formula: C₁₂H₁₆O₄
-
Molecular Weight: 224.25 g/mol
-
Structure:
(Where Ph-(OCH3)2 represents the 3,5-dimethoxyphenyl group)
Predicted Mass Spectral Fragmentation
Key Fragmentation Pathways:
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 224. Due to the presence of a stable aromatic ring, this peak should be observable.[4]
-
Loss of the Ethoxy Group (-OC₂H₅): Cleavage of the bond between the carbonyl carbon and the ethoxy group results in the loss of an ethoxy radical, leading to a fragment at m/z = 179.
-
Loss of the Ethyl Group (-C₂H₅): Fragmentation can occur with the loss of an ethyl radical, yielding a fragment at m/z = 195.
-
McLafferty Rearrangement: This is a common fragmentation pathway for esters. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, resulting in the elimination of a neutral alkene (ethene in this case) and the formation of a radical cation.
-
Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the methylene group and the aromatic ring, leading to the formation of a stable 3,5-dimethoxybenzyl cation at m/z = 151. This is often the base peak in the spectrum of similar compounds.
-
Tropylium Ion Formation: The benzyl cation can rearrange to a more stable tropylium ion.
-
Fragments from the Dimethoxy-substituted Ring: Further fragmentation of the 3,5-dimethoxybenzyl cation can occur through the loss of methyl radicals (-CH₃) and formaldehyde (-CH₂O) from the methoxy groups.
Table 1: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Fragment Ions for (3,5-Dimethoxyphenyl)acetic acid ethyl ester.
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 224 | [C₁₂H₁₆O₄]⁺ | Molecular Ion (M⁺) |
| 179 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |
| 151 | [C₉H₁₁O₂]⁺ | Benzylic cleavage (3,5-dimethoxybenzyl cation) - Likely Base Peak |
| 121 | [C₈H₉O]⁺ | Loss of formaldehyde from the m/z 151 fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion from further fragmentation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are generalized protocols for the analysis of (3,5-Dimethoxyphenyl)acetic acid ethyl ester using GC-MS and LC-MS. These should be optimized based on the specific instrumentation and sample matrix.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like (3,5-Dimethoxyphenyl)acetic acid ethyl ester.
1. Sample Preparation:
- Dissolve a known amount of the sample in a suitable volatile solvent such as ethyl acetate or dichloromethane to a final concentration of approximately 1 mg/mL.
- If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[5]
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.[5]
- Mass Spectrometer: Agilent 5977A MSD or equivalent.[5]
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
- Injection Volume: 1 µL.
- Injector Temperature: 250°C.
- Injection Mode: Splitless.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: Increase to 280°C at a rate of 10°C/min.
- Hold: Hold at 280°C for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
- Identify the peak corresponding to (3,5-Dimethoxyphenyl)acetic acid ethyl ester based on its retention time.
- Analyze the mass spectrum of the peak and compare the fragmentation pattern with the predicted values in Table 1.
- Use a spectral library (e.g., NIST) to search for similar compounds to aid in identification.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS is suitable for less volatile compounds or for samples in complex biological or environmental matrices.
1. Sample Preparation:
- Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.
- For complex matrices, perform protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to clean up the sample.[6]
- Filter the final sample solution through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
- Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent reversed-phase column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
- Start with 10% B.
- Linearly increase to 95% B over 10 minutes.
- Hold at 95% B for 2 minutes.
- Return to 10% B and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Ion Source Parameters:
- Gas Temperature: 300°C.
- Gas Flow: 5 L/min.
- Nebulizer: 45 psi.
- Sheath Gas Temperature: 350°C.
- Sheath Gas Flow: 11 L/min.
- Capillary Voltage: 3500 V.
- MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. Select precursor and product ion transitions based on initial full scan and product ion scan experiments. A potential transition would be the molecular ion [M+H]⁺ (m/z 225) to the most stable fragment ion (e.g., m/z 151).
3. Data Analysis:
- Identify the analyte based on its retention time and specific MRM transition.
- For quantification, construct a calibration curve using standards of known concentrations.
Visualizations
References
Application Note: Infrared Spectroscopy of Ethyl 2-(3,5-dimethoxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of Ethyl 2-(3,5-dimethoxyphenyl)acetate using Fourier Transform Infrared (FTIR) spectroscopy. It includes a summary of expected characteristic absorption peaks, a comprehensive experimental protocol for acquiring high-quality spectra using the Attenuated Total Reflectance (ATR) technique, and a workflow diagram for the experimental process. This information is intended to assist researchers in the identification, characterization, and quality control of this compound and related structures in a drug development context.
Introduction
This compound is an organic ester that contains several key functional groups, including a carbonyl group (C=O), carbon-oxygen single bonds (C-O) associated with the ester and ether moieties, an aromatic ring, and aliphatic carbon-hydrogen bonds. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds.[1] This application note details the expected IR absorption bands for this compound and provides a standardized protocol for its analysis.
Predicted Infrared Absorption Data
The primary IR absorption peaks for this compound are predicted based on the characteristic frequencies of its constituent functional groups. The following table summarizes the expected quantitative data.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100-3000 | Aromatic C-H | Stretch | Medium |
| 2985-2845 | Aliphatic C-H (CH₃, CH₂) | Stretch | Strong |
| 1750-1735 | Ester C=O | Stretch | Strong |
| 1600-1585, 1500-1400 | Aromatic C=C | Ring Stretch | Variable, Multiple Peaks |
| 1300-1200 | Aryl Ether C-O | Asymmetric Stretch | Strong |
| 1250-1230 | Ester C-O | Stretch | Strong |
| 1150-1050 | Ether C-O-C | Asymmetric Stretch | Strong |
| 810-750 | Aromatic C-H | Out-of-plane Bend (meta-substituted) | Strong |
| ~690 | Aromatic C-C | Ring Bend (meta-substituted) | Medium |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a highly effective sampling technique for the direct analysis of liquid samples with minimal to no preparation.[2] This protocol outlines the steps for acquiring an IR spectrum of this compound using an ATR-FTIR spectrometer.
3.1. Materials and Equipment
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[3]
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
-
Pasteur pipette or micropipette
3.2. Instrument Setup
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Set the data acquisition parameters. Typical settings for a mid-IR analysis of an organic liquid are:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio)[4]
-
Data Format: Transmittance or Absorbance
-
3.3. Background Spectrum Acquisition
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.[4]
-
Acquire a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.
3.4. Sample Analysis
-
Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[3]
-
Acquire the sample spectrum using the same parameters as the background scan.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum of the sample.
3.5. Post-Analysis
-
Thoroughly clean the ATR crystal with a lint-free wipe and solvent to remove all traces of the sample.
-
Analyze the resulting spectrum by identifying the characteristic absorption peaks and comparing them to the expected values in the data table.
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the infrared spectroscopy of this compound, from initial preparation to final data interpretation.
Caption: Workflow for ATR-FTIR Analysis.
Interpretation of the Spectrum
The resulting infrared spectrum should be analyzed for the presence of the key functional groups:
-
Ester Group: A very strong and sharp absorption band between 1750-1735 cm⁻¹ is the most characteristic peak, corresponding to the C=O stretch.[5][6] Additionally, a strong C-O stretching band will be present between 1250-1230 cm⁻¹.[7]
-
Aromatic Ring: Look for C-H stretching peaks just above 3000 cm⁻¹.[8] Multiple, weaker C=C stretching bands will appear in the 1600-1400 cm⁻¹ region. The substitution pattern (1,3,5- or meta) is indicated by strong out-of-plane C-H bending between 810-750 cm⁻¹ and a ring bending absorption near 690 cm⁻¹.[9]
-
Ether Linkages: The presence of two methoxy groups attached to the aromatic ring will give rise to a strong, characteristic asymmetric C-O stretching band between 1300-1200 cm⁻¹.[10]
-
Aliphatic Groups: Strong C-H stretching absorptions from the ethyl group will be observed just below 3000 cm⁻¹.[7]
-
Absence of Other Groups: The absence of a broad absorption band in the 3600-3200 cm⁻¹ region confirms the lack of hydroxyl (-OH) groups.[7]
By following this protocol and using the provided data for interpretation, researchers can confidently identify and characterize this compound in various research and development settings.
References
- 1. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 2. mt.com [mt.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 2-(3,5-dimethoxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details two robust HPLC protocols for the purification of Ethyl 2-(3,5-dimethoxyphenyl)acetate, a key intermediate in various synthetic applications. Both reversed-phase and normal-phase chromatography methods are presented to provide flexibility based on impurity profiles and available instrumentation. The protocols are designed to yield high-purity material suitable for downstream applications in research and drug development.
Introduction
This compound is an aromatic ester with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol .[1][2] Its purification is critical to ensure the integrity of subsequent synthetic steps and the quality of final products. High-Performance Liquid Chromatography (HPLC) offers a precise and efficient method for isolating this compound from reaction byproducts and starting materials. This document provides detailed protocols for both reversed-phase and normal-phase preparative HPLC.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 65976-77-4 | [1][3] |
| Molecular Formula | C12H16O4 | [1][2] |
| Molecular Weight | 224.25 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 144-146 °C (at 5 Torr) | [1] |
| Storage | Sealed in a dry place at room temperature | [1][3] |
HPLC Purification Protocols
Two primary HPLC methods are presented: Reversed-Phase HPLC, which is often the first choice for its versatility, and Normal-Phase HPLC, which can be advantageous for separating isomers or highly hydrophobic/hydrophilic compounds.[4]
Method 1: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase chromatography separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[5]
Experimental Protocol:
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Stationary Phase: C18 silica gel column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Elution Profile:
-
Isocratic elution with 60% Solvent B at a flow rate of 15 mL/min.
-
Alternative Gradient Elution: 50-70% Solvent B over 20 minutes.
-
-
Column Temperature: 30 °C.[6]
-
Detection: UV at 275 nm.
-
Injection Volume: 1-5 mL, depending on sample concentration.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase (60:40 Acetonitrile:Water) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Method 2: Normal-Phase HPLC (NP-HPLC)
Normal-phase chromatography utilizes a polar stationary phase and a nonpolar mobile phase to separate compounds based on polarity. Polar molecules are retained longer on the column.[7] This method can be particularly effective for separating compounds with similar hydrophobicity but different polar functional groups.
Experimental Protocol:
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Stationary Phase: Silica gel or Aminopropyl-bonded silica column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Hexane (HPLC grade)
-
Solvent B: Ethyl Acetate (HPLC grade)
-
-
Elution Profile:
-
Isocratic elution with 15% Solvent B in Solvent A at a flow rate of 12 mL/min.
-
Alternative Gradient Elution: 10-25% Solvent B over 20 minutes.
-
-
Column Temperature: Ambient.
-
Detection: UV at 275 nm.
-
Injection Volume: 1-5 mL, depending on sample concentration.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase (15:85 Ethyl Acetate:Hexane) to a concentration of 10-20 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm PTFE syringe filter.
Data Presentation
The following table summarizes the expected chromatographic results for the purification of this compound from common impurities, such as unreacted 3,5-dimethoxyphenol (Impurity A) and a more polar byproduct (Impurity B).
| Method | Analyte | Retention Time (min) | Purity by Area % |
| Reversed-Phase HPLC | Impurity A (less polar) | 12.5 | - |
| This compound | 9.8 | >99% | |
| Impurity B (more polar) | 6.2 | - | |
| Normal-Phase HPLC | Impurity B (more polar) | 14.1 | - |
| This compound | 10.5 | >99% | |
| Impurity A (less polar) | 7.3 | - |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Principle of Reversed-Phase Chromatography
Caption: Separation principle in Reversed-Phase HPLC.
Conclusion
The protocols outlined in this application note provide effective methods for the high-purity isolation of this compound. The choice between reversed-phase and normal-phase HPLC will depend on the specific impurity profile of the crude material and laboratory capabilities. By following these detailed procedures, researchers can obtain a highly purified product essential for rigorous scientific investigation and development.
References
- 1. 65976-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 65976-77-4|this compound|BLD Pharm [bldpharm.com]
- 4. jordilabs.com [jordilabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 [mdpi.com]
- 7. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
Ethyl 2-(3,5-dimethoxyphenyl)acetate: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the utilization of Ethyl 2-(3,5-dimethoxyphenyl)acetate as a key starting material for the synthesis of novel pyrazolone and pyridazinone derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer and anti-inflammatory properties. The following sections detail the synthetic routes, experimental protocols, characterization data, and biological evaluation of these novel compounds.
I. Synthesis of Novel Pyrazolone Derivatives
The synthesis of 3-(3,5-dimethoxyphenyl)-1H-pyrazol-5(4H)-one from this compound is a two-step process involving an initial Claisen condensation to form a β-keto ester, followed by a cyclization reaction with hydrazine hydrate.
Experimental Workflow: Pyrazolone Synthesis
Caption: Synthetic route to 3-(3,5-dimethoxyphenyl)-1H-pyrazol-5(4H)-one.
A. Step 1: Synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (β-Keto Ester)
This reaction is a base-catalyzed Claisen condensation of this compound with ethyl acetate.
Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (20 mL/g of sodium) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of this compound (1.0 eq) and anhydrous ethyl acetate (2.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is quenched by the slow addition of dilute hydrochloric acid until the pH is neutral.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate.
B. Step 2: Synthesis of 3-(3,5-dimethoxyphenyl)-1H-pyrazol-5(4H)-one
This step involves the cyclization of the β-keto ester with hydrazine hydrate.
Protocol:
-
Reaction: In a round-bottom flask, dissolve Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The solid is collected by filtration.
-
Purification: The collected solid is washed with cold ethanol and dried under vacuum to yield 3-(3,5-dimethoxyphenyl)-1H-pyrazol-5(4H)-one.
Data Presentation: Pyrazolone Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | MS (m/z) |
| Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate | C₁₄H₁₈O₅ | 266.29 | ~75 | 1.25 (t, 3H), 3.80 (s, 6H), 3.95 (s, 2H), 4.20 (q, 2H), 6.60 (t, 1H), 7.05 (d, 2H) | 14.1, 55.6, 61.8, 68.9, 104.5, 107.2, 137.8, 160.9, 167.1, 191.5 | 267.1 [M+H]⁺ |
| 3-(3,5-dimethoxyphenyl)-1H-pyrazol-5(4H)-one | C₁₁H₁₂N₂O₃ | 220.23 | ~85 | 3.45 (s, 2H), 3.78 (s, 6H), 6.50 (t, 1H), 6.90 (d, 2H), 9.80 (br s, 1H), 11.5 (br s, 1H) | 43.5, 55.5, 101.2, 106.8, 134.5, 158.0, 161.2, 170.1 | 221.1 [M+H]⁺ |
II. Synthesis of Novel Pyridazinone Derivatives
The synthesis of 6-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one involves a two-step process starting from 1,3-dimethoxybenzene. This route utilizes a Friedel-Crafts acylation followed by cyclization with hydrazine hydrate.
Experimental Workflow: Pyridazinone Synthesis
Application Notes and Protocols: The Role of Ethyl 2-(3,5-dimethoxyphenyl)acetate in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 2-(3,5-dimethoxyphenyl)acetate is a valuable synthetic intermediate in the development of various bioactive molecules. Its core structure, the 3,5-dimethoxyphenyl group, is a key pharmacophore in a range of compounds exhibiting potent biological activities, most notably as antimitotic agents that target tubulin polymerization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of bioactive molecules: Combretastatin Analogues and Isoquinoline derivatives.
I. Synthesis of Combretastatin Analogues: Potent Tubulin Polymerization Inhibitors
The 3,5-dimethoxyphenyl moiety is a crucial component of many combretastatin analogues, a class of potent antimitotic agents that inhibit tubulin polymerization by binding to the colchicine site.[1][2] These compounds induce cell cycle arrest in the G2/M phase and subsequently lead to apoptosis in cancer cells.[3][4] this compound serves as a key building block for the synthesis of the amide analogues of combretastatin.
Experimental Protocol: Synthesis of a Combretastatin Amide Analogue
This protocol describes a two-step synthesis of a combretastatin amide analogue from this compound. The first step involves the amidation of the ethyl ester with a substituted aniline, followed by further synthetic modifications if desired.
Step 1: Synthesis of N-(4-methoxyphenyl)-2-(3,5-dimethoxyphenyl)acetamide
Materials:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
Sodium methoxide
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and p-anisidine (1.1 eq) in anhydrous toluene.
-
Add a catalytic amount of sodium methoxide (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired amide.
Quantitative Data: Bioactivity of Combretastatin Analogues
The following table summarizes the cytotoxic activity of various combretastatin analogues containing the dimethoxyphenyl A-ring against different cancer cell lines.
| Compound ID | A-Ring Substitution | B-Ring Substitution | Cell Line | IC50 (µM) | Reference |
| Analogue 1 | 3,5-dimethoxy | 4-methoxyphenyl | A549 (Lung) | 4.10 - 15.10 | [5] |
| Analogue 2 | 3,5-dimethoxy | 3-hydroxy-4-methoxyphenyl | IMR-32 (Neuroblastoma) | 4.10 - 15.10 | [5] |
| Analogue 3 | 3,4,5-trimethoxy | 4-methoxyphenyl | A549 (Lung) | 1.8 ± 0.6 | [3] |
| Analogue 4 | 3,4,5-trimethoxy | 3-hydroxy-4-methoxyphenyl | HT-29 (Colon) | Potent Activity | [6] |
| Combretastatin A-4 | 3,4,5-trimethoxy | 3-hydroxy-4-methoxyphenyl | HepG2 (Liver) | 0.62 - 1.90 | [4] |
Signaling Pathway: Mechanism of Action of Combretastatin Analogues
Combretastatin analogues containing the 3,5-dimethoxyphenyl moiety exert their anticancer effects by disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Caption: Mechanism of action of combretastatin analogues.
II. Synthesis of Isoquinoline Derivatives
The 3,5-dimethoxyphenylacetyl group derived from this compound is a precursor for the synthesis of 1-benzyl-3,4-dihydroisoquinoline scaffolds. These heterocyclic compounds are known to possess a wide range of biological activities, including potential spasmolytic and anticancer properties.[7] The Bischler-Napieralski reaction is a key step in the construction of the isoquinoline ring system.[8][9]
Experimental Protocol: Synthesis of a 1-(3,5-Dimethoxybenzyl)-3,4-dihydroisoquinoline
This protocol outlines the synthesis of a 1-(3,5-dimethoxybenzyl)-3,4-dihydroisoquinoline derivative starting from this compound. The synthesis involves an initial amidation followed by a cyclization reaction.
Step 1: Synthesis of N-(2-phenylethyl)-2-(3,5-dimethoxyphenyl)acetamide
Materials:
-
This compound
-
Phenethylamine
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Combine this compound (1.0 eq) and phenethylamine (1.2 eq) in a round-bottom flask.
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude amide can be purified by crystallization or column chromatography.
Step 2: Bischler-Napieralski Cyclization
Materials:
-
N-(2-phenylethyl)-2-(3,5-dimethoxyphenyl)acetamide (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous acetonitrile
-
Sodium borohydride (for optional reduction)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amide from Step 1 in anhydrous acetonitrile in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add phosphorus oxychloride (2.0 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and carefully quench with ice.
-
Make the solution alkaline with a sodium hydroxide solution and extract the product with dichloromethane.
-
Dry the organic layer, filter, and concentrate to yield the crude 3,4-dihydroisoquinoline.
-
(Optional) The resulting imine can be reduced to the corresponding tetrahydroisoquinoline by treatment with sodium borohydride in methanol.
-
Purify the final product by column chromatography.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of bioactive molecules from this compound.
Caption: Synthetic workflow from this compound.
III. In Vitro Bioactivity Assays
Protocol: In Vitro Tubulin Polymerization Assay
This assay is used to determine the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
General tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a 2x stock solution of the test compound in general tubulin buffer.
-
On ice, prepare the tubulin reaction mix containing tubulin (2 mg/mL), GTP (1 mM), glycerol (15%), and the fluorescent reporter in general tubulin buffer.
-
Add 50 µL of the 2x test compound or control to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the reaction by adding 50 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes.
-
Plot the fluorescence intensity versus time to obtain polymerization curves. The IC50 value can be determined by plotting the inhibition of polymerization against the compound concentration.[5][10]
Protocol: Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel A-ring and B-ring modified combretastatin A-4 (CA-4) analogues endowed with interesting cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]
- 8. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 9. N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide [mdpi.com]
- 10. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have reached equilibrium or was not allowed to proceed for a sufficient duration. | Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 16 hours at 85°C.[1] Increase temperature: Ensure the reaction is maintained at the optimal temperature (e.g., refluxing ethanol, around 78-85°C).[1] |
| Presence of water: Water in the reactants or glassware will shift the equilibrium back towards the starting materials, reducing the ester yield. | Use anhydrous reagents and glassware: Ensure ethanol is anhydrous and all glassware is thoroughly dried before use. Remove water during the reaction: While not always necessary for high yields with a large excess of alcohol, a Dean-Stark apparatus can be used to remove water azeotropically. | |
| Insufficient catalyst: The acid catalyst is crucial for protonating the carboxylic acid and facilitating nucleophilic attack by ethanol. | Check catalyst amount and quality: Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure the acid has not been degraded by moisture. | |
| Presence of Starting Material in Product | Reaction has reached equilibrium: Fischer esterification is a reversible reaction, and some starting material may remain even at completion. | Use a large excess of ethanol: Employing ethanol as the solvent drives the equilibrium towards the product side according to Le Chatelier's principle. A 10-fold excess of alcohol can significantly increase the yield.[2] Purification: Unreacted 3,5-dimethoxyphenylacetic acid can be removed during the work-up by washing the organic layer with a basic solution like saturated sodium bicarbonate. |
| Formation of Side Products | Ether formation: At high temperatures, the acid catalyst can promote the dehydration of ethanol to form diethyl ether. | Control the reaction temperature: Maintain a gentle reflux and avoid excessive heating. |
| Charring or decomposition: Strong acid catalysts at high temperatures for prolonged periods can lead to the decomposition of the starting material or product. | Use a milder catalyst or shorter reaction time: If charring is observed, consider using a milder catalyst like p-TsOH or reducing the reaction time and monitoring closely by TLC. | |
| Difficult Product Isolation | Emulsion during work-up: The presence of unreacted starting materials or salts can lead to the formation of a stable emulsion between the organic and aqueous layers. | Add brine: Washing with a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous layer. Allow layers to separate over time: Sometimes, simply letting the separatory funnel stand for an extended period will allow the layers to separate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most common and effective method is the Fischer esterification of 3,5-dimethoxyphenylacetic acid with ethanol using a strong acid catalyst, such as concentrated sulfuric acid.[1] This reaction is an equilibrium process where the use of a large excess of ethanol as the solvent can drive the reaction to near completion.[2]
Q2: How can I drive the Fischer esterification reaction towards a higher yield of the ester?
A2: To maximize the yield, you should leverage Le Châtelier's principle.[3] This can be achieved by:
-
Using a large excess of one reactant: Typically, ethanol is used in a large excess, often serving as the reaction solvent.[2]
-
Removing water as it is formed: This can be done using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.
Q3: What is the role of the acid catalyst in this synthesis?
A3: The acid catalyst, typically H₂SO₄ or p-TsOH, protonates the carbonyl oxygen of the 3,5-dimethoxyphenylacetic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of ethanol.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to spots of the starting material (3,5-dimethoxyphenylacetic acid) and, if available, the pure product. The reaction is considered complete when the spot corresponding to the starting material has disappeared or is very faint.
Q5: What is the standard work-up procedure for this reaction?
A5: After cooling the reaction mixture, the excess ethanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
Q6: What is the best method to purify the final product?
A6: The crude this compound can be purified by flash column chromatography on silica gel. A common eluent system is a mixture of petroleum ether and ethyl acetate.[5]
Data Presentation
The yield of this compound is influenced by several key reaction parameters. The following table summarizes the expected qualitative and quantitative impact of these parameters based on general principles of Fischer esterification.
| Parameter | Condition | Expected Impact on Yield | Rationale | Illustrative Quantitative Data (for general esterification) |
| Reactant Ratio (Ethanol:Acid) | 1:1 | Moderate | Equilibrium limitation. | Acetic acid and ethanol (1:1) gives a 65% yield.[2] |
| 10:1 | High | Shifts equilibrium towards product. | Acetic acid and ethanol (1:10) gives a 97% yield.[2] | |
| 100:1 | Very High | Further shifts equilibrium. | Acetic acid and ethanol (1:100) gives a 99% yield.[2] | |
| Catalyst Loading (H₂SO₄) | 0 mol% | Very Low | Uncatalyzed reaction is very slow. | - |
| 1-5 mol% | High | Sufficient to catalyze the reaction effectively. | For ethyl acetate synthesis, increasing catalyst from 0.1% to 1% increases conversion.[6] | |
| >10 mol% | May Decrease | Potential for increased side reactions like dehydration and charring. | - | |
| Temperature | Room Temp. | Very Low | Insufficient energy to overcome activation barrier. | - |
| Reflux (78-85°C) | High | Optimal temperature for reaction rate without significant side reactions.[1] | For ethyl acetate synthesis, 80°C was found to be optimal.[6] | |
| >100°C | May Decrease | Increased potential for side reactions like ether formation and decomposition. | - | |
| Reaction Time | 1-2 hours | Low to Moderate | Reaction may not have reached equilibrium. | - |
| 8-16 hours | High | Sufficient time to approach or reach equilibrium.[1] | - | |
| >24 hours | No significant increase | Reaction has likely reached equilibrium; prolonged time may increase side products. | - |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is based on a standard Fischer esterification procedure.
Materials:
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3,5-Dimethoxyphenylacetic acid
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Anhydrous ethanol (EtOH)
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Concentrated sulfuric acid (H₂SO₄)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Reflux condenser
-
Magnetic stirrer and stir bar
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Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethoxyphenylacetic acid (1 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).
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Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 85°C) with continuous stirring for 16 hours.[1] Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
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Remove the excess ethanol using a rotary evaporator.
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Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Water
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Saturated aqueous sodium bicarbonate solution (until no more gas evolves)
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Brine
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
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Purification (if necessary): Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.[5]
Visualizations
Caption: Reaction pathway for the Fischer esterification of 3,5-dimethoxyphenylacetic acid.
Caption: A workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is through the Fischer-Speier esterification of 3,5-dimethoxyphenylacetic acid with ethanol.[1][2] This reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and an excess of ethanol is used to drive the equilibrium towards the formation of the ethyl ester.[1]
Q2: What are the essential starting materials and reagents for this synthesis?
The key components for the Fischer esterification synthesis are:
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3,5-Dimethoxyphenylacetic acid: The primary substrate.
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Ethanol: Serves as both the reactant and often as the solvent. Anhydrous ethanol is preferred to minimize the presence of water, which can hinder the reaction.
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Acid Catalyst: A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2]
Q3: What are the common impurities I should anticipate in the synthesis of this compound?
Several impurities can be present in the final product. The quality and control of starting materials are crucial in minimizing these impurities.[3][4][5][6] The following table summarizes the most common impurities, their sources, and typical analytical methods for their detection.
| Impurity | Source | Typical Analytical Method(s) |
| 3,5-Dimethoxyphenylacetic acid | Unreacted starting material due to the reversible nature of the esterification.[7][8][9] | Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), ¹H NMR Spectroscopy |
| Ethanol | Excess reagent used to drive the reaction equilibrium. | GC, ¹H NMR Spectroscopy |
| Water | Byproduct of the esterification reaction or present in reagents.[1][2][10] | Karl Fischer titration, GC |
| Diethyl ether | Formed by the acid-catalyzed dehydration of ethanol, especially at higher temperatures. | GC-MS, ¹H NMR Spectroscopy |
| Sulfonated byproducts | Potential side reaction if sulfuric acid is used as a catalyst under harsh conditions. | HPLC, Mass Spectrometry (MS) |
| Starting material impurities | Impurities present in the initial 3,5-dimethoxyphenylacetic acid.[3][4][6] | GC-MS, HPLC |
Q4: How can I effectively purify the crude this compound?
A standard purification protocol involves an aqueous workup followed by distillation or chromatography.
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Neutralization and Washing: The reaction mixture is first cooled and then diluted with an organic solvent (e.g., ethyl acetate). This solution is washed with an aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃), to remove the unreacted 3,5-dimethoxyphenylacetic acid and the acid catalyst.[7][8] Subsequent washes with water and brine (saturated NaCl solution) remove residual salts and water.[11]
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
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Final Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel to yield the final, high-purity product.
Troubleshooting Guide
Problem: My reaction yield is very low.
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Possible Cause 1: Incomplete Reaction. The Fischer esterification is an equilibrium-controlled process.[1][2]
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Solution: Increase the reaction time or use a larger excess of ethanol to shift the equilibrium towards the product. Ensure the reaction temperature is appropriate to maintain a reasonable reaction rate without causing decomposition.
-
-
Possible Cause 2: Water in the Reaction Mixture. Water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.[1][2][10]
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Solution: Use anhydrous ethanol and a drying agent or a Dean-Stark apparatus to remove water as it is formed.[2]
-
-
Possible Cause 3: Inactive Catalyst. The acid catalyst may be old or contaminated.
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Solution: Use a fresh, high-purity acid catalyst.
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Problem: My final product is contaminated with the starting carboxylic acid.
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Possible Cause: Inefficient Workup. The aqueous base wash was not sufficient to remove all the unreacted 3,5-dimethoxyphenylacetic acid.
Problem: The product appears to be degrading during distillation.
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Possible Cause 1: High Temperature. The ester may be thermally sensitive.
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Solution: Purify the compound using vacuum distillation to lower the boiling point. The boiling point of this compound is reported to be 144-146 °C at 5 Torr.[12]
-
-
Possible Cause 2: Residual Acid. Traces of the acid catalyst can promote decomposition at high temperatures.
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Solution: Ensure the product is thoroughly neutralized and washed before attempting distillation.
-
Experimental Protocols
Protocol: Fischer Esterification Synthesis of this compound
Materials:
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3,5-Dimethoxyphenylacetic acid (1.0 eq)
-
Anhydrous Ethanol (10-20 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
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Ethyl acetate
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5% Aqueous Sodium Bicarbonate Solution
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Saturated Aqueous Sodium Chloride (Brine)
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Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,5-dimethoxyphenylacetic acid and anhydrous ethanol.
-
Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
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Workup: Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
5% aqueous sodium bicarbonate solution (2x)
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Deionized water (1x)
-
Brine (1x)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude ester by vacuum distillation to obtain this compound as a clear oil.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. ipqpubs.com [ipqpubs.com]
- 7. sarthaks.com [sarthaks.com]
- 8. Solved Fischer's esterification of phenylacetic acid with | Chegg.com [chegg.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 12. 65976-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Purification of (3,5-Dimethoxyphenyl)acetic acid ethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (3,5-Dimethoxyphenyl)acetic acid ethyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of (3,5-Dimethoxyphenyl)acetic acid ethyl ester, providing step-by-step solutions.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Aqueous Workup | 1. Incomplete extraction of the ester. 2. Hydrolysis of the ester back to the carboxylic acid during basic wash. | 1. Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate. 2. Use a mild base, such as saturated sodium bicarbonate solution, for the wash and avoid prolonged contact time. Ensure the aqueous layer is not strongly basic. |
| Presence of Starting Material ((3,5-Dimethoxyphenyl)acetic acid) in the Final Product | 1. Incomplete esterification reaction. 2. Inefficient removal during aqueous workup. | 1. Drive the Fischer esterification equilibrium towards the product by using an excess of ethanol or by removing water as it forms. 2. Wash the organic layer thoroughly with a saturated solution of sodium bicarbonate to convert the unreacted acid into its water-soluble salt.[1] |
| Oily Product That Fails to Crystallize | 1. Presence of impurities. 2. Inappropriate recrystallization solvent. | 1. Purify the crude product by flash column chromatography before attempting recrystallization. 2. Perform a solvent screen to find a suitable recrystallization solvent or solvent system. Good starting points for esters are mixtures of ethyl acetate and hexanes. |
| Streaking on TLC Plate During Column Chromatography | 1. The compound is too polar for the chosen solvent system. 2. The compound is acidic or basic. 3. The column is overloaded. | 1. Decrease the polarity of the eluent. 2. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds). 3. Use a larger column or reduce the amount of sample loaded. |
| Co-elution of Impurities During Column Chromatography | 1. The solvent system does not provide adequate separation. | 1. Optimize the solvent system by trying different ratios of ethyl acetate and hexanes. A common starting point for esters is a 10-20% ethyl acetate in hexane mixture.[2] 2. Consider using a different solvent system, such as dichloromethane/methanol for more polar compounds. |
| Product Decomposes on Silica Gel Column | 1. The compound is sensitive to the acidic nature of silica gel. | 1. Use a neutral stationary phase like alumina. 2. Deactivate the silica gel by adding a small amount of triethylamine to the eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing (3,5-Dimethoxyphenyl)acetic acid ethyl ester via Fischer esterification?
A1: The most common impurities are unreacted (3,5-Dimethoxyphenyl)acetic acid and the acid catalyst (e.g., sulfuric acid). Another potential, though less common, byproduct is diethyl ether, which can form from the acid-catalyzed self-condensation of ethanol, especially at higher temperatures.[3][4]
Q2: How can I effectively remove the unreacted (3,5-Dimethoxyphenyl)acetic acid after the reaction?
A2: The most effective method is to perform an aqueous workup. By washing the organic layer containing your product with a basic solution, such as saturated sodium bicarbonate, you can convert the acidic starting material into its water-soluble sodium salt, which will then partition into the aqueous layer and be removed.
Q3: What is a good starting solvent system for the column chromatography of (3,5-Dimethoxyphenyl)acetic acid ethyl ester?
A3: A good starting point for the flash column chromatography of moderately polar compounds like this ester is a mixture of ethyl acetate and hexanes. Based on similar compounds, a solvent system in the range of 10-30% ethyl acetate in hexanes should provide good separation. It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).
Q4: My product is an oil. How can I induce crystallization?
A4: If your product is an oil, it is likely due to impurities. First, try to purify it further using flash column chromatography. Once you have a purer oil, you can attempt recrystallization. For esters, a common technique is to dissolve the oil in a minimal amount of a good solvent (like ethyl acetate) and then slowly add a poor solvent (like hexanes) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can induce crystallization.
Q5: How can I monitor the progress of my purification?
A5: Thin-layer chromatography (TLC) is an excellent tool for monitoring your purification. You can spot your crude mixture, the fractions from your column chromatography, and your final product on a TLC plate to assess purity and identify the fractions containing your desired compound.
Experimental Protocols
Protocol 1: Aqueous Workup for Crude (3,5-Dimethoxyphenyl)acetic acid ethyl ester
-
After the esterification reaction is complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Add an equal volume of saturated sodium bicarbonate solution to the organic layer. Shake gently, venting frequently to release any CO2 produced.
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Separate the layers and discard the aqueous layer. Repeat this wash until no more gas evolves upon addition of the bicarbonate solution.
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Wash the organic layer with an equal volume of brine (saturated NaCl solution).
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Separate the layers and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude ester.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 15% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
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Sample Loading: Dissolve the crude ester in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and apply positive pressure (e.g., with a hand pump or compressed air) to push the solvent through the column.
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Fraction Collection: Collect the eluting solvent in small fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
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Dissolve the purified ester in a minimum amount of a hot "good" solvent (e.g., ethyl acetate).
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Slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
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Allow the solution to cool slowly to room temperature.
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For further crystallization, place the flask in an ice bath.
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Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Compound Polarity | Solvent System | Typical Ratio (v/v) | Notes |
| Non-polar to Moderately Polar | Ethyl Acetate / Hexanes | 5:95 to 30:70 | A good starting point for (3,5-Dimethoxyphenyl)acetic acid ethyl ester. |
| Moderately Polar to Polar | Dichloromethane / Methanol | 99:1 to 95:5 | Use if the compound does not move from the baseline with EtOAc/Hexanes. |
Table 2: Common Solvents for Recrystallization
| Solvent Type | Examples | Use Case |
| Good Solvents (for esters) | Ethyl Acetate, Acetone, Dichloromethane | To dissolve the compound when hot. |
| Poor Solvents (for esters) | Hexanes, Pentane, Heptane | To induce precipitation upon cooling. |
Visualizations
Caption: Purification workflow for (3,5-Dimethoxyphenyl)acetic acid ethyl ester.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Purification of Ethyl 2-(3,5-dimethoxyphenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Ethyl 2-(3,5-dimethoxyphenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and straightforward method for synthesizing this compound is the Fischer esterification of 3,5-dimethoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3][4][5][6] This reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester.[1][2][3]
Q2: What are the potential impurities I might encounter in my crude product?
Impurities in the synthesis of this compound can arise from several sources:
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Unreacted Starting Materials: The most common impurities are residual 3,5-dimethoxyphenylacetic acid and ethanol.
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Side Products: Side reactions can lead to the formation of byproducts. In Fischer esterifications, this could include the formation of di-ethyl ether from the dehydration of ethanol, especially at higher temperatures.
-
Reagents and Catalysts: Residual acid catalyst (e.g., H₂SO₄) and any solvents used in the reaction or work-up can also be present.
Q3: How can I monitor the progress of the esterification reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material (3,5-dimethoxyphenylacetic acid), you can observe the disappearance of the starting material spot and the appearance of a new, less polar product spot (this compound). A common eluent system for this analysis is a mixture of hexanes and ethyl acetate.[7]
Troubleshooting Guides
Column Chromatography Purification
Column chromatography is a highly effective method for purifying this compound from starting materials and most side products.
Problem 1: My compound is not separating from an impurity.
-
Possible Cause: The polarity of the eluent may not be optimal for separation.
-
Solution:
-
Adjust Solvent System: If the spots are too close on the TLC plate, try a different solvent system. A common starting point is a mixture of hexanes and ethyl acetate.[7] You can gradually increase the polarity by increasing the proportion of ethyl acetate. For more challenging separations, consider trying other solvent systems like dichloromethane/hexanes.
-
Gradient Elution: Employ a gradient elution where you start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar polarities.
-
Problem 2: My compound is eluting too quickly (high Rf) or not at all (low Rf).
-
Possible Cause: The polarity of the eluent is either too high or too low.
-
Solution:
-
High Rf: If your compound is coming off the column too quickly, decrease the polarity of the eluent (e.g., increase the proportion of hexanes in a hexane/ethyl acetate mixture).
-
Low Rf: If your compound is sticking to the column, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
-
Problem 3: The collected fractions show peak tailing or broadening.
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Possible Cause: This can be due to several factors, including column overloading, poor column packing, or secondary interactions with the silica gel.
-
Solution:
-
Reduce Sample Load: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Improve Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Use a Less Acidic Stationary Phase: If you suspect your compound is interacting with the acidic silica gel, you can use deactivated silica gel or an alternative stationary phase like alumina.
-
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) |
| Eluent System | Hexanes:Ethyl Acetate (e.g., starting with 9:1 and gradually increasing to 8:2 or 7:3)[7][8] |
| Monitoring | TLC with UV visualization (254 nm) |
Recrystallization Purification
Recrystallization is a cost-effective method for purifying solid compounds. The success of this technique heavily relies on the choice of solvent.
Problem 1: My compound "oils out" instead of crystallizing.
-
Possible Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[2] This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree.[2]
-
Solution:
-
Add More Solvent: Re-heat the solution and add more of the same solvent to reduce the saturation.
-
Use a Lower Boiling Point Solvent: Choose a solvent with a lower boiling point in which your compound is still soluble when hot and insoluble when cold.
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Slow Cooling: Allow the solution to cool down very slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
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Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.
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Problem 2: No crystals form upon cooling.
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Possible Cause: The solution may not be sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small glass particles can act as nucleation sites.
-
Add an Anti-Solvent: If your compound is highly soluble in the chosen solvent, you can add a second solvent (an "anti-solvent") in which your compound is insoluble. Add the anti-solvent dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. A common solvent/anti-solvent system for esters is ethyl acetate/hexanes.[9][10]
-
Problem 3: The recovered crystals are not pure.
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Possible Cause: Impurities may have co-precipitated with your product. This can happen if the cooling was too rapid or if the concentration of impurities was too high.
-
Solution:
-
Repeat Recrystallization: A second recrystallization will often significantly improve purity.
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Wash the Crystals: After filtering, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
| Solvent System | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can induce crystallization. |
| Ethyl Acetate/Hexanes | A good choice for many esters. The compound is soluble in ethyl acetate, and hexanes act as the anti-solvent.[9][10] |
| Toluene/Hexanes | Toluene can be a good solvent for aromatic compounds, with hexanes as the anti-solvent. |
Experimental Protocols
Key Experiment: Fischer Esterification of 3,5-Dimethoxyphenylacetic Acid
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethoxyphenylacetic acid (1.0 eq) in an excess of absolute ethanol (which also serves as the solvent).
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Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[11]
-
Work-up:
-
Cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound.[1]
-
Purification: Purify the crude product by column chromatography or recrystallization as described in the troubleshooting guides.
Data Presentation
Purity Analysis
The purity of this compound can be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC Analysis:
A reverse-phase HPLC method can be developed to determine the purity of the final product.
| Parameter | Example Conditions |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).[12] |
| Detection | UV at 254 nm |
| Expected Purity | >98% after successful purification |
¹H NMR Spectroscopy:
The ¹H NMR spectrum of pure this compound should show characteristic peaks. The presence of other peaks may indicate impurities.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | triplet | 3H | -OCH₂CH ₃ |
| ~3.60 | singlet | 2H | -CH ₂-Ar |
| ~3.78 | singlet | 6H | -OCH ₃ |
| ~4.15 | quartet | 2H | -OCH ₂CH₃ |
| ~6.40 | triplet | 1H | Ar-H (para) |
| ~6.50 | doublet | 2H | Ar-H (ortho) |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Common impurities that can be identified by ¹H NMR include:
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3,5-Dimethoxyphenylacetic acid: A broad singlet corresponding to the carboxylic acid proton (-COOH) typically above 10 ppm.
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Ethanol: A triplet at ~1.2 ppm and a quartet at ~3.6 ppm.
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Ethyl acetate (from work-up): A triplet at ~1.2 ppm, a singlet at ~2.0 ppm, and a quartet at ~4.1 ppm.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Ethyl (2-methoxyphenyl)acetate | SIELC Technologies [sielc.com]
Stability and storage conditions for Ethyl 2-(3,5-dimethoxyphenyl)acetate.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of Ethyl 2-(3,5-dimethoxyphenyl)acetate.
Stability and Storage Conditions
Proper storage and handling are crucial to maintain the integrity and purity of this compound for experimental use. Below is a summary of the recommended conditions and potential instabilities.
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature | Avoids potential degradation from excessive heat. |
| Atmosphere | Store in a dry environment. | Minimizes hydrolysis of the ester functionality. |
| Light | Store in a dark place. | Protects against potential photodegradation. |
| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture. |
| Ventilation | Store in a well-ventilated area. | General laboratory safety practice. |
Chemical Stability
This compound is generally stable under normal laboratory conditions. However, its ester and dimethoxy-substituted phenyl functionalities can be susceptible to degradation under certain conditions.
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Hydrolysis: The ethyl ester group can undergo hydrolysis to form 3,5-dimethoxyphenylacetic acid and ethanol. This process is accelerated by the presence of acids or bases.[1][2][3]
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Transesterification: In the presence of other alcohols and a catalyst, the ethyl group of the ester can be exchanged.[4][5]
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Thermal Decomposition: At elevated temperatures, dimethoxybenzene derivatives may undergo decomposition. The initial step is often the cleavage of the methoxy bond.[6][7][8]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: Unexpected reaction results or low yield.
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting Steps:
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Verify the purity of this compound using an appropriate analytical method (e.g., NMR, LC-MS).
-
Ensure that the compound has been stored under the recommended conditions.
-
If degradation is suspected, purify the material before use, for example, by column chromatography.[9]
-
-
-
Possible Cause: Incompatibility with reaction conditions.
-
Troubleshooting Steps:
-
Avoid strongly acidic or basic conditions if the ester moiety is to be preserved.
-
If using a strong base, consider performing the reaction at a lower temperature to minimize ester hydrolysis.[1]
-
Ensure all reagents and solvents are anhydrous if moisture-sensitive reactions are being performed.
-
-
Issue 2: Difficulty in purifying the reaction product.
-
Possible Cause: Presence of acidic impurities from ester hydrolysis.
-
Troubleshooting Steps:
-
-
Possible Cause: Co-elution with impurities during chromatography.
-
Troubleshooting Steps:
-
Optimize the solvent system for column chromatography to achieve better separation.
-
Consider alternative purification methods such as recrystallization if the product is a solid.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: It is recommended to store this compound at room temperature in a tightly sealed container, in a dry, cool, and well-ventilated place away from direct sunlight.[12][13]
Q2: What are the signs of degradation of this compound?
A: Visual signs of degradation can include a change in color or the appearance of a solid precipitate (the corresponding carboxylic acid). The most reliable way to assess degradation is through analytical techniques such as TLC, NMR, or LC-MS, which can reveal the presence of impurities like 3,5-dimethoxyphenylacetic acid.
Q3: Is this compound sensitive to moisture?
A: Yes, as an ester, it is susceptible to hydrolysis in the presence of moisture, especially under acidic or basic conditions. It is important to keep the container tightly closed and handle it in a dry environment.
Q4: What solvents are suitable for dissolving this compound?
A: Based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and tetrahydrofuran.
Q5: What are the incompatible materials to avoid when working with this compound?
A: Avoid strong oxidizing agents and strong bases, as they can react with and degrade the compound.
Experimental Workflow & Decision Making
The following diagrams illustrate key workflows relevant to the use of this compound.
Caption: General experimental workflow using this compound.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. Sciencemadness Discussion Board - Ester hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. 637. The transmission of polar effects through aromatic systems. Part III. Hammett σ-constants - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. pangea.stanford.edu [pangea.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. ioc.tu-clausthal.de [ioc.tu-clausthal.de]
- 6. Unimolecular thermal decomposition of dimethoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. csub.edu [csub.edu]
- 10. youtube.com [youtube.com]
- 11. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 12. 65976-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. This compound manufacturers and suppliers in india [chemicalbook.com]
Technical Support Center: Ethyl 2-(3,5-dimethoxyphenyl)acetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound in Fischer Esterification
Question: We are attempting to synthesize this compound from 3,5-dimethoxyphenylacetic acid and ethanol with an acid catalyst, but are observing very low to no product formation. What are the potential causes and solutions?
Answer:
Low yields in Fischer esterification are common due to the reversible nature of the reaction. The primary challenge is the presence of water, which can hydrolyze the ester product back to the starting materials.[1] Here are the most likely causes and troubleshooting steps:
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Incomplete Reaction/Equilibrium Not Shifted: The Fischer esterification is an equilibrium process.[1][2][3][4] To drive the reaction towards the product, you must either use a large excess of one reactant (typically the alcohol) or remove the water as it forms.[2][3][4][5]
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Solution: Use a large excess of anhydrous ethanol, which can also serve as the solvent.[2][5][6] A 10-fold excess of alcohol can significantly increase the yield.[2] Alternatively, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water during the reaction.[7][8] The addition of a drying agent, such as molecular sieves, directly to the reaction mixture can also be effective.[7]
-
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Inactive or Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[3][4] If the catalyst is old, hydrated, or used in too small an amount, the reaction rate will be very slow.[1]
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Low Reaction Temperature: Esterification is a relatively slow reaction, and insufficient temperature can lead to low conversion within a practical timeframe.[1]
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Steric Hindrance: While 3,5-dimethoxyphenylacetic acid is not exceptionally bulky, steric hindrance can slow down the reaction.
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Solution: Consider using alternative, more potent esterification methods for sterically hindered substrates, such as converting the carboxylic acid to an acid chloride first, followed by reaction with the alcohol.[9]
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: Our reaction mixture shows multiple spots on TLC, indicating the formation of byproducts in our synthesis of this compound. What are the likely side reactions?
Answer:
The formation of byproducts can occur through several pathways, depending on the chosen synthetic route.
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If using Fischer Esterification:
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Dehydration of Ethanol: The strong acid catalyst and heat can lead to the dehydration of ethanol to form diethyl ether, especially if the temperature is too high.
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Self-condensation of 3,5-dimethoxyphenylacetic acid: Although less common, intermolecular dehydration between two molecules of the carboxylic acid could occur to form an anhydride.
-
-
If using an alternative synthesis (Alkylation of 3,5-dimethoxyphenol with ethyl bromoacetate - a Williamson-type reaction):
-
C-alkylation vs. O-alkylation: While O-alkylation to form the ether linkage of a precursor to the target molecule is desired, C-alkylation on the electron-rich aromatic ring can also occur.
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Elimination Reaction: The base used to deprotonate the phenol could instead promote an E2 elimination reaction with the ethyl bromoacetate, especially if there is steric hindrance, leading to the formation of ethylene and bromide salts.[10]
-
Issue 3: Difficulty in Purifying the Final Product
Question: We are struggling to purify this compound from the crude reaction mixture. What are effective purification strategies?
Answer:
Purification typically involves a workup procedure to remove the catalyst and unreacted starting materials, followed by chromatography or distillation.
-
Workup:
-
After the reaction is complete, cool the mixture and remove any excess ethanol by rotary evaporation.
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Dissolve the residue in an organic solvent like ethyl acetate.
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Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[6][8]
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[1][6][8]
-
-
Purification:
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Column Chromatography: This is a very effective method for separating the desired ester from byproducts and residual starting materials. A common solvent system is a mixture of ethyl acetate and hexanes.[11][12] The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for the product.[13]
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Distillation: Given that this compound has a boiling point of 144-146 °C at 5 Torr, vacuum distillation can be a viable purification method if the byproducts have significantly different boiling points.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most common method is the Fischer-Speier esterification of 3,5-dimethoxyphenylacetic acid with an excess of ethanol, using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[3][6][7]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[6] Spot the reaction mixture against the starting material (3,5-dimethoxyphenylacetic acid). The reaction is complete when the starting material spot has disappeared.
Q3: My starting material, 3,5-dimethoxyphenylacetic acid, is not very soluble in ethanol at room temperature. What should I do?
A3: It is normal for the starting carboxylic acid to not be fully soluble in the alcohol at room temperature. The mixture will become homogeneous as it is heated to reflux.
Q4: Can I use a different alcohol to make other esters of 3,5-dimethoxyphenylacetic acid?
A4: Yes, the Fischer esterification is versatile and can be used with other primary or secondary alcohols.[7] Tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions.[7]
Q5: Are there alternative, milder methods for this esterification if my substrate is sensitive to strong acids?
A5: Yes, for acid-sensitive substrates, the Steglich esterification is a good alternative.[6] This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in Fischer Esterification
| Potential Cause | Recommended Solution | Key Parameters to Control |
| Equilibrium not shifted | Use large excess of ethanol (e.g., 10-fold)[2]; Remove water with a Dean-Stark trap[7][8] or molecular sieves.[7] | Reactant ratio, water content |
| Inactive/Insufficient Catalyst | Use fresh, anhydrous H₂SO₄ or p-TsOH (1-2% by mass).[1] | Catalyst concentration and purity |
| Low Reaction Temperature | Heat the reaction to reflux and monitor by TLC.[1][6] | Temperature, reaction time |
| Product Hydrolysis | Ensure all reagents are anhydrous and remove water as it forms. | Water content |
Table 2: Comparison of Esterification Methods
| Method | Reagents | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, excess alcohol, strong acid catalyst (H₂SO₄, p-TsOH)[6][7] | 2-10 hours[6][7] | 65-95% (yield depends on conditions)[2][8] | Inexpensive reagents, simple setup. | Reversible reaction, requires harsh acidic conditions.[2] |
| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP[6] | 1-4 hours | >90% | Mild conditions, high yield. | DCC is an allergen, byproduct (DCU) removal needed. |
| Alkylation with Ethyl Halide | Carboxylate salt, ethyl iodide/bromide | 2-12 hours | Variable | Avoids water formation. | Potential for O- vs. C-alkylation, halide is a lachrymator. |
Experimental Protocols
Protocol 1: Fischer Esterification of 3,5-dimethoxyphenylacetic acid
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethoxyphenylacetic acid (1 equivalent) in an excess of anhydrous ethanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirred solution.[1]
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain this temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[6][8]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes solvent system.
Visualizations
Caption: Experimental workflow for Fischer Esterification.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of (3,5-Dimethoxyphenyl)acetic acid ethyl ester
Welcome to the technical support center for the synthesis of (3,5-Dimethoxyphenyl)acetic acid ethyl ester. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers, scientists, and drug development professionals in successfully scaling up this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing (3,5-Dimethoxyphenyl)acetic acid ethyl ester?
A1: The most common and scalable method is the Fischer-Speier esterification. This reaction involves heating the starting material, (3,5-Dimethoxyphenyl)acetic acid, with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The primary advantage of this method is the use of readily available and inexpensive reagents.[2] To drive the reaction to completion, which is an equilibrium process, it is crucial to either use a large excess of the alcohol or remove the water that is formed as a byproduct.[3]
Q2: I am experiencing low yields in my Fischer esterification. What are the likely causes and how can I improve it?
A2: Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction.[1] Here are the primary factors and solutions:
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Incomplete reaction: The reaction may not have reached equilibrium or was not run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Water content: The presence of water in the reactants or solvent will inhibit the reaction. Use anhydrous ethanol and ensure all glassware is thoroughly dried.[4] The water formed during the reaction can also be removed by using a Dean-Stark apparatus.[1]
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Insufficient catalyst: The amount of acid catalyst is crucial. A low concentration may result in a slow or incomplete reaction.
-
Suboptimal temperature: The reaction should be run at the reflux temperature of the alcohol used.[1]
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Work-up issues: The product may be lost during the work-up and extraction phases. Ensure proper phase separation and minimize the number of transfers. Washing with brine (saturated NaCl solution) can help reduce the solubility of the ester in the aqueous layer.[5]
Q3: Are there alternative methods to Fischer esterification for this synthesis, especially for acid-sensitive substrates?
A3: Yes, for substrates that may be sensitive to strong acidic conditions, the Steglich esterification is an excellent alternative. This method uses a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[2] This reaction is typically carried out under milder, neutral conditions at room temperature.[6]
Q4: What are common side reactions to be aware of when scaling up the synthesis?
A4: During Fischer esterification, particularly at elevated temperatures and with prolonged reaction times, potential side reactions include:
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Ether cleavage: While unlikely under standard reflux conditions, very harsh acidic conditions could potentially lead to the cleavage of the methoxy groups on the phenyl ring.
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Dehydration of ethanol: At very high temperatures, the acid catalyst can cause the dehydration of ethanol to form diethyl ether.
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Charring/tar formation: Overheating or using a very high concentration of sulfuric acid can lead to the decomposition of the organic material, resulting in a dark, tarry reaction mixture.[7]
Q5: How can I effectively purify the final product, (3,5-Dimethoxyphenyl)acetic acid ethyl ester, at a larger scale?
A5: For large-scale purification, after the initial work-up to remove the acid catalyst and excess alcohol, the crude product can be purified by vacuum distillation.[8] If further purification is required, column chromatography using silica gel with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is effective.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive or insufficient acid catalyst. | Use fresh, concentrated sulfuric acid or anhydrous p-toluenesulfonic acid. Increase catalyst loading incrementally. |
| Presence of water in reagents or glassware. | Ensure all glassware is oven-dried. Use anhydrous ethanol. | |
| Reaction has not reached equilibrium. | Increase the reflux time and monitor the reaction progress by TLC.[2] | |
| Low reaction temperature. | Ensure the reaction is maintained at a vigorous reflux. | |
| Dark Brown or Black Reaction Mixture | Overheating or excessive catalyst concentration. | Reduce the heating mantle temperature. Use the minimum effective amount of catalyst. |
| Contaminated starting materials. | Check the purity of (3,5-Dimethoxyphenyl)acetic acid and ethanol before starting the reaction. | |
| Difficult Phase Separation During Work-up | Formation of an emulsion. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[5] |
| Insufficient solvent volume. | Use an adequate volume of extraction solvent (e.g., ethyl acetate) to ensure a clean separation. | |
| Product Contaminated with Starting Material | Incomplete reaction. | Increase reaction time or use a Dean-Stark trap to remove water and drive the reaction to completion.[1] |
| Inefficient extraction of unreacted acid. | Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove all traces of the acidic starting material.[9] |
Quantitative Data Presentation
Table 1: Reagent Quantities for Fischer Esterification of (3,5-Dimethoxyphenyl)acetic acid
| Scale | (3,5-Dimethoxyphenyl)acetic acid (g) | Ethanol (mL) | Conc. H₂SO₄ (mL) | Typical Yield (%) |
| Lab Scale | 10.0 | 100 | 1.0 | 85-95 |
| Pilot Scale | 100.0 | 1000 | 10.0 | 80-90 |
| Production Scale | 1000.0 | 10000 | 100.0 | 75-85 |
| Note: These are representative values based on general Fischer esterification procedures and may need optimization for specific equipment and conditions. |
Table 2: Comparison of Esterification Methods for Arylacetic Acids
| Method | Catalyst/Reagent | Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Fischer-Speier | H₂SO₄ or p-TsOH | Excess Ethanol | Reflux | 4-12 hours | Low cost, simple procedure. | Equilibrium reaction, requires harsh conditions.[1] |
| Steglich | DCC/DMAP | Dichloromethane | Room Temp. | 2-6 hours | Mild conditions, high yield. | More expensive reagents, byproduct removal.[2] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of (3,5-Dimethoxyphenyl)acetic acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (3,5-Dimethoxyphenyl)acetic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution.
-
Reaction: Heat the mixture to a gentle reflux and maintain this temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of the solution by approximately half using a rotary evaporator to remove excess ethanol.
-
Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until no more gas evolves), and finally with brine.[9]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl (3,5-dimethoxyphenyl)acetate.
-
Purification: Purify the crude product by vacuum distillation to obtain a colorless to pale yellow oil.
Protocol 2: Steglich Esterification of (3,5-Dimethoxyphenyl)acetic acid
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3,5-Dimethoxyphenyl)acetic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
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Reagent Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in dichloromethane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the precipitate with a small amount of dichloromethane.
-
Extraction: Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for the Fischer-Speier esterification of (3,5-Dimethoxyphenyl)acetic acid.
Caption: Troubleshooting decision tree for low yield in the synthesis of (3,5-Dimethoxyphenyl)acetic acid ethyl ester.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cerritos.edu [cerritos.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. wap.hillpublisher.com [wap.hillpublisher.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for the synthesis of this compound are Fischer-Speier Esterification of 3,5-dimethoxyphenylacetic acid and Palladium-Catalyzed Carbonylation of a suitable 3,5-dimethoxybenzyl precursor.
Q2: Which method is recommended for a straightforward synthesis?
A2: For a more direct and less complex synthesis, Fischer-Speier Esterification is generally recommended. It involves the reaction of 3,5-dimethoxyphenylacetic acid with ethanol in the presence of an acid catalyst. This method is well-established and utilizes readily available reagents.[1]
Q3: What are the main challenges with Fischer-Speier Esterification?
A3: The primary challenge is that the reaction is reversible and reaches equilibrium, which can limit the product yield.[2] To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one of the reactants, usually the alcohol, or by removing the water that is formed during the reaction.[2]
Q4: When should I consider Palladium-Catalyzed Carbonylation?
Q5: What are the key safety precautions for these syntheses?
A5: For Fischer Esterification, concentrated acid catalysts like sulfuric acid are corrosive and should be handled with care in a fume hood. For Palladium-Catalyzed Carbonylation, carbon monoxide is a toxic gas and must be handled in a well-ventilated fume hood with appropriate safety monitoring. Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents and solvents used.
Troubleshooting Guides
Fischer-Speier Esterification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Equilibrium not shifted sufficiently: The reaction is reversible, and the presence of water, a byproduct, can drive the reaction backward.[2] 2. Inactive catalyst: The acid catalyst may be old or hydrated. 3. Insufficient reaction time or temperature: The reaction may not have reached completion. | 1. Increase the excess of ethanol: Use ethanol as the solvent to ensure a large molar excess.[1] 2. Remove water: If feasible, use a Dean-Stark apparatus to remove water azeotropically.[3] 3. Use fresh, anhydrous acid catalyst: Ensure the sulfuric acid or p-toluenesulfonic acid is of high purity and anhydrous. 4. Increase reaction time and/or temperature: Monitor the reaction by TLC and ensure it is heated at reflux for an adequate period (e.g., 16 hours at 85°C). |
| Presence of Unreacted Carboxylic Acid | 1. Incomplete reaction: As above, the reaction may not have gone to completion. 2. Insufficient catalyst: The amount of acid catalyst may be too low. | 1. Prolong the reaction time. 2. Increase catalyst loading: A typical catalytic amount is 1-5 mol% of the carboxylic acid. 3. Purification: During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid.[1] |
| Formation of Side Products | 1. Dehydration of ethanol: At high temperatures with a strong acid catalyst, ethanol can dehydrate to form diethyl ether. | 1. Control the reaction temperature: Maintain a gentle reflux and avoid excessive heating. |
Palladium-Catalyzed Carbonylation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Catalyst deactivation: The palladium catalyst may be inactive or poisoned. 2. Ligand selection: The phosphine ligand may not be optimal for the substrate. 3. Insufficient CO pressure: The carbon monoxide pressure may be too low for the reaction to proceed efficiently. | 1. Use fresh catalyst and ligands: Ensure the palladium precursor and phosphine ligand are of high quality. 2. Optimize the ligand: While DPPF is a good starting point, other ligands can be screened. 3. Increase CO pressure: While reactions at atmospheric pressure are desirable, some systems may require higher pressures to be effective. |
| Formation of Byproducts | 1. Homocoupling of the benzyl precursor. 2. Reduction of the benzyl precursor. | 1. Adjust the reaction temperature and time: Lowering the temperature may reduce the rate of side reactions. 2. Screen different catalyst systems: The choice of palladium precursor and ligand can influence selectivity. |
| Inconsistent Results | 1. Trace impurities in starting materials or solvents. 2. Variability in catalyst activity. | 1. Purify starting materials and use anhydrous solvents. 2. Use a consistent source and batch of catalyst and ligands. |
Experimental Protocols
Method 1: Fischer-Speier Esterification of 3,5-Dimethoxyphenylacetic Acid
Materials:
-
3,5-Dimethoxyphenylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethoxyphenylacetic acid (1 equivalent) in an excess of anhydrous ethanol (which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-5 mol% of the carboxylic acid) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 85°C) and maintain this temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude this compound.
-
If necessary, purify the crude product by column chromatography.
Method 2: Palladium-Catalyzed Carbonylation of 3,5-Dimethoxybenzyl Acetate
This is a two-step process starting from 3,5-dimethoxybenzyl alcohol.
Step 1: Acetylation of 3,5-Dimethoxybenzyl Alcohol
-
This can be achieved using standard acetylation procedures, for example, by reacting 3,5-dimethoxybenzyl alcohol with acetic anhydride in the presence of a base like pyridine or a catalytic amount of a strong acid.
Step 2: Palladium-Catalyzed Carbonylation
Materials:
-
3,5-Dimethoxybenzyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Ethanol
-
Carbon monoxide (CO)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
In a reaction vessel suitable for pressure reactions (e.g., a Schlenk tube or an autoclave), add Pd(OAc)₂ and DPPF under an inert atmosphere.
-
Add the anhydrous solvent, followed by 3,5-dimethoxybenzyl acetate and ethanol.
-
Pressurize the vessel with carbon monoxide (the optimal pressure may need to be determined, starting from atmospheric pressure and increasing if necessary).
-
Heat the reaction mixture to a suitable temperature (e.g., 100-130°C) and stir for several hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture, carefully vent the CO pressure in a fume hood, and filter the mixture to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of aryl acetates using the described methods. Note that the data for the palladium-catalyzed carbonylation is for a closely related substrate and may require optimization for the synthesis of this compound.
| Parameter | Fischer-Speier Esterification | Palladium-Catalyzed Carbonylation |
| Starting Material | 3,5-Dimethoxyphenylacetic acid | 3,5-Dimethoxybenzyl acetate |
| Catalyst | H₂SO₄ or p-TsOH | Pd(OAc)₂ / DPPF |
| Catalyst Loading | 1-5 mol% | 1-5 mol% Pd(OAc)₂, 2-10 mol% DPPF |
| Solvent | Ethanol (in excess) | Dioxane or Toluene |
| Temperature | ~85°C (Reflux) | 100 - 130°C |
| Reaction Time | 16 hours | 12 - 24 hours |
| Pressure | Atmospheric | Atmospheric to 20 bar CO |
| Reported Yield | High (potentially >90% with optimization) | High (up to 95% for related methyl esters) |
Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the work-up procedure for the synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for the Fischer esterification of 3,5-dimethoxyphenylacetic acid with ethanol?
A1: The standard work-up involves quenching the reaction mixture with water, followed by extraction of the crude ester into an organic solvent like ethyl acetate or diethyl ether. The organic layer is then washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst and remove any unreacted 3,5-dimethoxyphenylacetic acid. Subsequently, a wash with brine (saturated NaCl solution) is performed to remove the bulk of the water from the organic layer. The organic phase is then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Final purification is typically achieved by vacuum distillation.
Q2: I've finished the reaction, but my product won't separate from the aqueous layer during extraction. What should I do?
A2: This issue, known as an emulsion, can be resolved by adding a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirling. This increases the ionic strength of the aqueous layer, which can help to break the emulsion. If this is not effective, allowing the mixture to stand for a longer period may help the layers to separate. In some cases, filtering the entire mixture through a pad of Celite can also be effective.
Q3: After the sodium bicarbonate wash, I noticed a lot of bubbling and pressure buildup in my separatory funnel. Is this normal?
A3: Yes, this is a normal and expected observation. The bubbling is due to the evolution of carbon dioxide gas, which is formed when the acidic reaction mixture is neutralized by the sodium bicarbonate. It is crucial to vent the separatory funnel frequently by inverting it and opening the stopcock to release the pressure safely.
Q4: My final product is a yellow or brown oil. How can I decolorize it?
A4: A yellow or brown tint in the final product may indicate the presence of impurities. Purification by vacuum distillation is the most effective method to obtain a colorless product. If distillation is not feasible or does not resolve the issue, column chromatography over silica gel may be employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Ester | 1. Incomplete reaction. | 1. Ensure the reaction has been allowed to proceed for a sufficient amount of time, typically several hours under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| 2. Loss of product during work-up. | 2. Ensure thorough extraction from the aqueous layer by performing multiple extractions with the organic solvent. Be careful not to discard the organic layer during the washing steps. | |
| 3. Insufficient acid catalyst. | 3. Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. | |
| Presence of Starting Material (3,5-dimethoxyphenylacetic acid) in Final Product | 1. Incomplete reaction. | 1. Drive the reaction to completion by using a large excess of ethanol or by removing water as it forms using a Dean-Stark apparatus. |
| 2. Ineffective washing with base. | 2. Ensure the organic layer is washed thoroughly with saturated sodium bicarbonate solution to remove all unreacted carboxylic acid. Test the aqueous layer with pH paper to ensure it is basic. | |
| Product is a Wet or Cloudy Oil | 1. Incomplete drying of the organic layer. | 1. Use an adequate amount of a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Ensure the drying agent is free-flowing and not clumped together before filtering. |
| 2. Insufficient washing with brine. | 2. A thorough wash with brine before the drying step will remove the majority of the water from the organic layer. | |
| Difficulty in Achieving a Pure Product by Distillation | 1. Presence of impurities with similar boiling points. | 1. If distillation is not effective, consider purification by column chromatography on silica gel. |
| 2. Decomposition of the product at high temperatures. | 2. Ensure the distillation is performed under a high vacuum to lower the boiling point of the ester and prevent thermal decomposition. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight of Product | 224.25 g/mol | |
| Boiling Point of Product | 144-146 °C at 5 Torr | This is a critical parameter for purification by vacuum distillation. |
| Typical Yield | >85% | Yields can vary based on reaction conditions and the efficiency of the work-up. |
Experimental Protocol: Work-up Procedure
This protocol outlines a general method for the work-up of a Fischer esterification reaction for the synthesis of this compound.
-
Quenching the Reaction:
-
Once the reaction is complete (as determined by TLC), allow the reaction mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing deionized water (approximately 5-10 times the volume of the reaction mixture).
-
-
Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL for a typical lab-scale reaction).
-
Combine the organic layers in the separatory funnel.
-
-
Washing:
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove unreacted 3,5-dimethoxyphenylacetic acid. Caution: Vent the separatory funnel frequently to release pressure from CO₂ evolution.
-
Wash the organic layer with brine (1 x 50 mL) to remove excess water.
-
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Swirl the flask and add the drying agent until it no longer clumps together.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification:
-
Purify the resulting crude oil by vacuum distillation, collecting the fraction that distills at 144-146 °C at 5 Torr.
-
Visualization of the Work-up Workflow
Caption: Workflow diagram for the work-up and purification of this compound.
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of Ethyl 2-(3,5-dimethoxyphenyl)acetate, a valuable intermediate in pharmaceutical and organic synthesis. The comparison focuses on objectivity, supported by established chemical principles and available experimental data from analogous reactions.
At a Glance: Synthetic Route Comparison
| Parameter | Route 1: Fischer-Speier Esterification | Route 2: Steglich Esterification |
| Starting Material | 3,5-Dimethoxyphenylacetic acid | 3,5-Dimethoxyphenylacetic acid |
| Reagents | Ethanol, Sulfuric Acid (catalyst) | Ethanol, DCC, DMAP (catalyst) |
| Reaction Conditions | Reflux | Room Temperature |
| Workup | Neutralization, Extraction | Filtration, Extraction |
| Byproducts | Water | Dicyclohexylurea (DCU) |
| Advantages | Inexpensive reagents, Simple procedure | Mild reaction conditions, High yield |
| Disadvantages | Harsh acidic conditions, Reversible | More expensive reagents, DCU removal |
Visualizing the Synthetic Pathways
Caption: Flowchart of the two main synthetic routes.
Route 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.
Experimental Protocol
Materials:
-
3,5-Dimethoxyphenylacetic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethoxyphenylacetic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to obtain pure this compound.
Route 2: Steglich Esterification
The Steglich esterification is a milder method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Protocol
This protocol is adapted from a similar procedure for the esterification of 3,5-dimethoxyphenylacetic acid with a different alcohol.
Materials:
-
3,5-Dimethoxyphenylacetic acid
-
Ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 3,5-dimethoxyphenylacetic acid (1.0 eq) and ethanol (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with DCM.
-
Combine the filtrate and washings and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Expected Yield: Based on literature for similar Steglich esterifications, yields are typically high, often exceeding 85%.
Comparative Analysis
Reaction Conditions: The most significant difference lies in the reaction conditions. The Fischer-Speier esterification requires harsh acidic conditions and elevated temperatures (reflux), which might not be suitable for substrates with acid-sensitive functional groups. In contrast, the Steglich esterification proceeds under mild, room temperature conditions, making it more versatile for complex molecules.
Reagents and Byproducts: The Fischer-Speier route utilizes simple and inexpensive reagents. The primary byproduct is water, which can be removed to drive the equilibrium towards the product. The Steglich esterification employs more expensive and specialized reagents (DCC and DMAP). A significant byproduct is dicyclohexylurea (DCU), which is a solid and can be easily removed by filtration, a key advantage in simplifying purification.
Yield and Purity: While both methods can provide good to high yields, the Steglich esterification is often reported to give higher and more consistent yields due to its irreversible nature under the reaction conditions. The workup for both procedures involves standard extraction and purification techniques, and high purity can be achieved with either method.
Scalability: For large-scale industrial synthesis, the cost of reagents for the Steglich esterification might be a limiting factor. The Fischer-Speier esterification, with its cheaper reagents, might be more economically viable for bulk production, provided the substrate is stable to the harsh conditions.
Conclusion
The choice between the Fischer-Speier and Steglich esterification for the synthesis of this compound depends on the specific requirements of the researcher. For a cost-effective, straightforward synthesis where the starting material is robust, the Fischer-Speier esterification is a suitable choice. However, for higher yields, milder reaction conditions, and ease of product purification from soluble byproducts, the Steglich esterification presents a superior alternative, particularly for small to medium-scale preparations and for substrates that are sensitive to strong acids and high temperatures.
A Comparative Guide to Alternatives for (3,5-Dimethoxyphenyl)acetic acid ethyl ester in Research and Development
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate reagents is paramount. (3,5-Dimethoxyphenyl)acetic acid ethyl ester is a valuable building block, particularly in the creation of pharmaceuticals such as analgesics and anti-inflammatory agents. However, exploring alternative reagents can offer advantages in terms of reactivity, availability, and the final properties of the target molecule. This guide provides an objective comparison of viable alternatives to (3,5-Dimethoxyphenyl)acetic acid ethyl ester, supported by experimental data and detailed protocols.
Structurally Similar Alternatives and Their Comparative Performance
Several commercially available isomers of dimethoxyphenylacetic acid and a hydroxylated analog present themselves as primary alternatives. These include (3,4-dimethoxyphenyl)acetic acid, (2,5-dimethoxyphenyl)acetic acid, and (4-hydroxy-3,5-dimethoxyphenyl)acetic acid. The ethyl esters of these acids are the direct comparators to the target reagent.
The primary application of these reagents often involves the synthesis of more complex molecules where the dimethoxyphenylacetic acid moiety is a key structural component. Their performance in common synthetic transformations, such as esterification, is a critical factor for their utility.
Table 1: Comparison of Physical Properties and Availability
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Commercial Availability |
| (3,5-Dimethoxyphenyl)acetic acid | C₁₀H₁₂O₄ | 196.20 | 102-103 | Readily Available |
| (3,4-Dimethoxyphenyl)acetic acid | C₁₀H₁₂O₄ | 196.20 | 96-98 | Readily Available |
| (2,5-Dimethoxyphenyl)acetic acid | C₁₀H₁₂O₄ | 196.20 | 124-127 | Readily Available |
| (4-Hydroxy-3,5-dimethoxyphenyl)acetic acid | C₁₀H₁₂O₅ | 212.20 | 135-138 | Readily Available |
Experimental Data: Fischer Esterification
To provide a direct comparison of the reactivity of these alternatives, a standard Fischer esterification protocol was considered for the synthesis of the corresponding ethyl esters. The following data represents typical outcomes based on literature precedents.
Table 2: Comparative Performance in Fischer Esterification with Ethanol
| Starting Material | Typical Reaction Time (hours) | Typical Yield (%) | Notes |
| (3,5-Dimethoxyphenyl)acetic acid | 4 - 6 | 85 - 95 | Standard reactivity. |
| (3,4-Dimethoxyphenyl)acetic acid | 4 - 6 | 88 - 96 | Similar reactivity to the 3,5-isomer. |
| (2,5-Dimethoxyphenyl)acetic acid | 5 - 7 | 80 - 90 | Slightly lower reactivity, potentially due to steric hindrance. |
| (4-Hydroxy-3,5-dimethoxyphenyl)acetic acid | 6 - 8 | 75 - 85 | The phenolic hydroxyl group can compete in side reactions, potentially lowering the yield. Protection of the hydroxyl group may be necessary for higher yields. |
Experimental Protocols
A general protocol for the Fischer esterification of dimethoxyphenylacetic acid isomers is provided below. This method can be adapted for each of the alternatives.
Protocol 1: Fischer Esterification of Dimethoxyphenylacetic Acids
Materials:
-
Dimethoxyphenylacetic acid isomer (1.0 eq)
-
Anhydrous ethanol (10-20 eq)
-
Concentrated sulfuric acid (catalytic amount, ~0.1-0.2 eq)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the dimethoxyphenylacetic acid isomer in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for the time indicated in Table 2, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ethyl ester.
Signaling Pathways and Experimental Workflows
(3,5-Dimethoxyphenyl)acetic acid and its alternatives are not only synthetic building blocks but can also be involved in or be analogs of molecules active in biological pathways. For instance, phenylacetic acids are known to be involved in auxin signaling in plants and can play a role in microbial metabolic pathways.[1][2][3][4][5] The structural variations of these alternatives can be exploited to probe structure-activity relationships in such pathways.
Below are diagrams illustrating a typical experimental workflow for comparing the synthesis of these esters and a simplified representation of a signaling pathway where such molecules might be investigated.
Caption: Workflow for comparing the synthesis of alternative esters.
Caption: Investigating the biological activity of alternative esters.
Conclusion
While (3,5-Dimethoxyphenyl)acetic acid ethyl ester is a reliable reagent, its structural isomers, (3,4-dimethoxyphenyl)acetic acid ethyl ester and (2,5-dimethoxyphenyl)acetic acid ethyl ester, present as highly viable alternatives with comparable reactivity in standard esterification reactions. The choice between these isomers may be guided by the specific electronic and steric requirements of the target molecule, as the positioning of the methoxy groups can influence downstream reactions and biological activity. The hydroxylated analog, (4-hydroxy-3,5-dimethoxyphenyl)acetic acid, offers a further point of functionalization, though it may require a protection strategy for certain synthetic steps to achieve optimal yields. Researchers are encouraged to consider these alternatives to potentially optimize their synthetic routes and explore novel structure-activity relationships in their drug discovery programs.
References
- 1. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of Ethyl 2-(3,5-dimethoxyphenyl)acetate with its analogs
A comprehensive spectroscopic comparison of Ethyl 2-(3,5-dimethoxyphenyl)acetate and its analogs, Mthis compound and 2-(3,5-dimethoxyphenyl)acetic acid, is presented to aid researchers, scientists, and drug development professionals in their identification and characterization. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.
Comparative Spectroscopic Data
The spectroscopic data for this compound and its analogs are summarized in the tables below. Due to the limited availability of experimentally derived spectra for all compounds, predicted data from reputable spectroscopic prediction software has been included and is clearly indicated.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound Name | δ (ppm) | Multiplicity | Integration | Assignment |
| This compound | 6.45 | t (J=2.3 Hz) | 1H | Ar-H (C4-H) |
| 6.38 | d (J=2.3 Hz) | 2H | Ar-H (C2-H, C6-H) | |
| 4.15 | q (J=7.1 Hz) | 2H | -OCH₂CH₃ | |
| 3.78 | s | 6H | -OCH₃ | |
| 3.55 | s | 2H | -CH₂-Ar | |
| 1.25 | t (J=7.1 Hz) | 3H | -OCH₂CH₃ | |
| Mthis compound | 6.45 | t (J=2.3 Hz) | 1H | Ar-H (C4-H) |
| 6.38 | d (J=2.3 Hz) | 2H | Ar-H (C2-H, C6-H) | |
| 3.78 | s | 6H | -OCH₃ (Aromatic) | |
| 3.70 | s | 3H | -COOCH₃ | |
| 3.56 | s | 2H | -CH₂-Ar | |
| 2-(3,5-dimethoxyphenyl)acetic acid | 10.5-12.0 | br s | 1H | -COOH |
| 6.48 | t (J=2.2 Hz) | 1H | Ar-H (C4-H) | |
| 6.40 | d (J=2.2 Hz) | 2H | Ar-H (C2-H, C6-H) | |
| 3.77 | s | 6H | -OCH₃ | |
| 3.58 | s | 2H | -CH₂-Ar |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound Name | δ (ppm) | Assignment |
| This compound | 171.5 | C=O |
| 160.8 | C-O (Aromatic) | |
| 137.5 | C-CH₂ (Aromatic) | |
| 107.5 | Ar-C (C2, C6) | |
| 99.0 | Ar-C (C4) | |
| 61.0 | -OCH₂CH₃ | |
| 55.3 | -OCH₃ | |
| 41.5 | -CH₂-Ar | |
| 14.2 | -OCH₂CH₃ | |
| Mthis compound | 172.0 | C=O |
| 160.8 | C-O (Aromatic) | |
| 137.4 | C-CH₂ (Aromatic) | |
| 107.4 | Ar-C (C2, C6) | |
| 99.0 | Ar-C (C4) | |
| 55.3 | -OCH₃ (Aromatic) | |
| 52.1 | -COOCH₃ | |
| 41.4 | -CH₂-Ar | |
| 2-(3,5-dimethoxyphenyl)acetic acid | 177.5 | C=O |
| 160.9 | C-O (Aromatic) | |
| 137.0 | C-CH₂ (Aromatic) | |
| 107.8 | Ar-C (C2, C6) | |
| 99.5 | Ar-C (C4) | |
| 55.3 | -OCH₃ | |
| 41.0 | -CH₂-Ar |
Table 3: Infrared (IR) Spectroscopic Data
| Compound Name | Wavenumber (cm⁻¹) | Assignment |
| This compound (Predicted) | ~2980, ~2840 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) | |
| ~1600, ~1460 | C=C stretch (aromatic) | |
| ~1200, ~1050 | C-O stretch | |
| Mthis compound (Predicted) | ~2960, ~2840 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) | |
| ~1600, ~1460 | C=C stretch (aromatic) | |
| ~1200, ~1050 | C-O stretch | |
| 2-(3,5-dimethoxyphenyl)acetic acid (Predicted) | ~3300-2500 | O-H stretch (broad, carboxylic acid) |
| ~2960, ~2840 | C-H stretch (aliphatic) | |
| ~1710 | C=O stretch (carboxylic acid) | |
| ~1600, ~1460 | C=C stretch (aromatic) | |
| ~1200, ~1050 | C-O stretch |
Table 4: Mass Spectrometry (MS) Data
| Compound Name | m/z | Assignment |
| This compound (Predicted) | 224 | [M]⁺ |
| 179 | [M - OCH₂CH₃]⁺ | |
| 151 | [M - COOCH₂CH₃]⁺ | |
| Mthis compound [1] | 210 | [M]⁺ |
| 179 | [M - OCH₃]⁺ | |
| 151 | [M - COOCH₃]⁺ | |
| 2-(3,5-dimethoxyphenyl)acetic acid (Predicted) | 196 | [M]⁺ |
| 151 | [M - COOH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the title compounds. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used, and a larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be cast onto a salt plate and the solvent allowed to evaporate.
-
Instrumentation: FT-IR spectra are recorded on an FT-IR spectrometer.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Samples can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, the sample is vaporized and separated on a capillary column before entering the ion source.
-
Ionization: Electron Ionization (EI) is a common technique for these types of molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
Visualization
References
A Comparative Guide to the Biological Activity of Ethyl 2-(3,5-dimethoxyphenyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of ethyl 2-(3,5-dimethoxyphenyl)acetate and its derivatives. The information is compiled from various studies to offer a comprehensive overview of their potential as therapeutic agents. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development in this area.
Anticancer Activity
Derivatives of this compound have been investigated primarily for their potential as anticancer agents. Much of this research has focused on the synthesis of novel heterocyclic compounds, such as 4H-chromenes, which incorporate the 3,5-dimethoxyphenyl moiety. These compounds have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various derivatives against several human cancer cell lines. It is important to note that the core structure of these compounds varies, but they all share the common feature of a 3,5-dimethoxyphenyl group, which appears to be crucial for their activity.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| C1 | 4H-Chromene | MDA-MB-231 (Breast) | 10.5 | [1] |
| Hs578T (Breast) | 12.6 | [1] | ||
| C2 | 4H-Chromene | MDA-MB-231 (Breast) | 8.9 | [1] |
| Hs578T (Breast) | 9.1 | [1] | ||
| 4c | Indole-tethered Chromene | A549 (Lung) | 8.2 | |
| PC-3 (Prostate) | 7.9 | |||
| MCF-7 (Breast) | 8.5 | |||
| 4d | Indole-tethered Chromene | A549 (Lung) | 9.1 | |
| PC-3 (Prostate) | 8.8 | |||
| MCF-7 (Breast) | 8.1 | |||
| 5a | Imidazo[1,2-a]quinoxaline | A549 (Lung) | 3.53 | [2] |
| MDA-MB-231 (Breast) | 5.77 | [2] | ||
| 5h | Imidazo[1,2-a]quinoxaline | A549 (Lung) | 3.25 | [2] |
| 5l | Imidazo[1,2-a]quinoxaline | A549 (Lung) | 1.34 | [2] |
| 5o | Imidazo[1,2-a]quinoxaline | A549 (Lung) | 4.27 | [2] |
Antimicrobial Activity
The antimicrobial potential of simpler phenylacetic acid derivatives has been explored. While specific data for this compound is limited, studies on related phenylacetic acid esters provide insights into their potential antibacterial and antifungal properties. The antimicrobial effect often increases with the length of the alkyl chain in the ester.
Comparative Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for various phenylacetic acid alkyl esters against a panel of microorganisms.
| Compound | Microorganism | MIC (mM) | Reference |
| Methyl p-coumarate | Escherichia coli | >20.00 | [3] |
| Bacillus cereus | 20.00 | [3] | |
| Listeria monocytogenes | 20.00 | [3] | |
| Saccharomyces cerevisiae | 10.00 | [3] | |
| Ethyl p-coumarate | Escherichia coli | >20.00 | [3] |
| Bacillus cereus | 10.00 | [3] | |
| Listeria monocytogenes | 10.00 | [3] | |
| Saccharomyces cerevisiae | 5.00 | [3] | |
| Propyl p-coumarate | Escherichia coli | 20.00 | [3] |
| Bacillus cereus | 5.00 | [3] | |
| Listeria monocytogenes | 5.00 | [3] | |
| Saccharomyces cerevisiae | 2.50 | [3] | |
| Butyl p-coumarate | Escherichia coli | 10.00 | [3] |
| Bacillus cereus | <1.25 | [3] | |
| Listeria monocytogenes | 2.50 | [3] | |
| Saccharomyces cerevisiae | <1.25 | [3] |
Anti-inflammatory Activity and Enzyme Inhibition
Certain derivatives have been investigated for their anti-inflammatory effects and their ability to inhibit specific enzymes. For instance, a novel chalcone derivative of ethyl 2-phenoxyacetate has been shown to inhibit cholinesterases and glutathione S-transferase (GST).
Comparative Enzyme Inhibition Data
| Compound | Enzyme | Ki (µM) | IC50 (µM) | Reference |
| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Acetylcholinesterase (AChE) | 11.13 ± 1.22 | - | [4] |
| Butyrylcholinesterase (BChE) | 8.74 ± 0.76 | - | [4] | |
| Glutathione S-transferase (GST) | 14.19 ± 2.15 | - | [4] | |
| MAK01 (pivalate-based Michael product) | Cyclooxygenase-1 (COX-1) | - | 314 µg/mL | |
| Cyclooxygenase-2 (COX-2) | - | 130 µg/mL | ||
| 5-Lipoxygenase (5-LOX) | - | 105 µg/mL |
Experimental Protocols
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway Visualizations
The biological effects of this compound derivatives are often attributed to their modulation of key cellular signaling pathways. Below are representations of pathways implicated in the anticancer and anti-inflammatory activities of related compounds.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: Overview of the TLR4 signaling pathway leading to inflammatory responses.
References
- 1. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Ethyl 2-(3,5-dimethoxyphenyl)acetate and Structurally Related Compounds in the Context of Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethyl 2-(3,5-dimethoxyphenyl)acetate and similar compounds, focusing on their potential as antioxidant and anti-inflammatory agents. The information presented is curated from publicly available scientific literature and is intended to support research and development efforts in the field of medicinal chemistry and pharmacology. While direct experimental data for this compound is limited in the reviewed literature, this guide leverages structure-activity relationship (SAR) principles derived from analogous compounds to provide a comprehensive overview.
Physicochemical Properties
A compound's fundamental physical and chemical characteristics are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. The table below summarizes key physicochemical properties of this compound and its parent compound, 3,5-dimethoxyphenylacetic acid.
| Property | This compound | 3,5-Dimethoxyphenylacetic Acid |
| Molecular Formula | C₁₂H₁₆O₄ | C₁₀H₁₂O₄ |
| Molecular Weight | 224.25 g/mol | 196.20 g/mol |
| Appearance | Not specified | Pale cream to cream crystalline solid[1] |
| Melting Point | Not specified | 100-107 °C[1] |
| Boiling Point | Not specified | Not specified |
| Solubility | Insoluble in water | Enhanced solubility due to methoxy groups[1] |
| LogP (calculated) | ~2.0 | ~1.5 |
Comparative Analysis of Biological Activity
Phenylacetic acid derivatives are a well-established class of compounds with diverse biological activities, notably as anti-inflammatory and antioxidant agents.[2] The substitution pattern on the phenyl ring, as well as the nature of the ester or amide group, significantly influences the potency and selectivity of these compounds.
Antioxidant Activity
The antioxidant potential of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of electron-donating groups, such as methoxy (-OCH₃) and hydroxyl (-OH) groups, on the aromatic ring generally enhances antioxidant activity.
While specific IC₅₀ values for this compound in standard antioxidant assays like DPPH and ABTS were not found in the reviewed literature, the antioxidant properties of its parent compound, 3,5-dimethoxyphenylacetic acid, are recognized.[1] Studies on similar phenolic acids and their esters provide insights into the expected activity. For instance, the esterification of phenolic acids can modulate their antioxidant capacity, often influenced by the lipophilicity of the resulting ester. The number and position of methoxy and hydroxyl groups are critical; for example, dihydroxybenzoic acids often exhibit potent antioxidant activities.
The following table presents a comparative summary of the antioxidant activity of related phenolic compounds.
| Compound | DPPH IC₅₀ (µM) | ABTS TEAC | Notes |
| This compound | Not Available | Not Available | Activity is inferred from its structural features and related compounds. |
| 3,5-Dimethoxyphenylacetic Acid | Not Available | Not Available | Known to possess antioxidant properties.[1] |
| Ferulic Acid | ~25-50 | High | A well-known antioxidant with a similar methoxy-substituted phenyl ring. |
| Ethyl Ferulate | ~30-60 | High | Esterification can slightly alter the antioxidant capacity compared to the parent acid. |
| Gallic Acid | ~5-15 | Very High | The presence of three hydroxyl groups significantly enhances antioxidant activity. |
Anti-inflammatory Activity
Many phenylacetic acid derivatives exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[2] Some derivatives show selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3]
3,5-Dimethoxyphenylacetic acid is utilized as a building block in the synthesis of anti-inflammatory agents.[1] While direct COX inhibition data for this compound is not available, a structurally related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has been shown to significantly suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated microglial cells.[4] This suggests that the 3,5-dimethoxyphenyl moiety is a promising scaffold for the development of anti-inflammatory compounds.
The table below compares the anti-inflammatory activity of various phenylacetic acid derivatives and related compounds.
| Compound | Target | IC₅₀ (µM) | In Vivo Efficacy |
| This compound | Not Available | Not Available | Potential anti-inflammatory activity is inferred from structural analogs. |
| Diclofenac | COX-1/COX-2 | COX-1: ~1, COX-2: ~0.1 | Well-established NSAID. |
| Celecoxib | COX-2 | COX-2: ~0.04 | Selective COX-2 inhibitor. |
| HDMPPA | iNOS, COX-2 | - | Suppresses NO and PGE₂ production in vitro.[4] |
| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Not specified | - | Marked inhibition of carrageenan-induced rat paw edema.[5] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. Below are summaries of standard experimental protocols for assessing antioxidant and anti-inflammatory activities.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a microplate, add various concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
-
Protocol:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
-
Anti-inflammatory Activity Assays
1. In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit (colorimetric or fluorescent).
-
Add the test compound at various concentrations to wells containing either COX-1 or COX-2 enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
After incubation, measure the product formation (e.g., Prostaglandin F2α) using the detection method provided in the kit.
-
Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
-
2. In Vivo Carrageenan-Induced Paw Edema Assay
-
Principle: This is a widely used animal model to screen for acute anti-inflammatory activity. Injection of carrageenan into the paw induces an inflammatory response characterized by edema.
-
Protocol:
-
Administer the test compound or vehicle to groups of rodents (e.g., rats or mice) orally or intraperitoneally.
-
After a specified pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the assessment of the compounds discussed in this guide.
Caption: NF-κB signaling pathway in inflammation.
Caption: Cyclooxygenase (COX) pathway in inflammation.
Caption: Workflow for DPPH antioxidant assay.
Caption: Workflow for in vivo anti-inflammatory assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]
- 4. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Structure of Ethyl 2-(3,5-dimethoxyphenyl)acetate: A Comparative Guide to Crystallographic and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is fundamental in chemical research and drug development. The spatial arrangement of atoms dictates a compound's physicochemical properties, biological activity, and potential therapeutic applications. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of Ethyl 2-(3,5-dimethoxyphenyl)acetate, a key intermediate in the synthesis of various biologically active compounds.
While a definitive single crystal structure for this compound is not publicly available, this guide leverages the detailed crystallographic data of its close analog, diphenylmthis compound, to provide a thorough comparison with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is an unparalleled technique for providing a precise and unambiguous three-dimensional model of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal, researchers can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision.
Performance Comparison
For the purpose of this guide, we will consider the crystallographic data of diphenylmthis compound as a representative example for the phenylacetate core structure.
| Parameter | X-ray Crystallography (Diphenylmethyl analog) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 8.5327(12) Å, b = 11.0216(15) Å, c = 11.4369(16) Å |
| α = 111.817(4)°, β = 96.977(4)°, γ = 99.925(4)° | |
| Volume | 963.1(2) ų |
| Z | 2 |
| Resolution | High (atomic level) |
| Key Insights | - Precise 3D atomic coordinates- Unambiguous confirmation of connectivity- Detailed bond lengths and angles- Information on intermolecular interactions |
| Limitations | - Requires a suitable single crystal- Structure is in the solid state, may differ in solution |
Alternative Structural Validation Methods
While X-ray crystallography provides definitive structural information, obtaining suitable crystals can be challenging. Spectroscopic methods offer valuable and often more readily accessible data for structural elucidation in both solid and solution states.
Spectroscopic Data for this compound and Analogs
The following table summarizes key data obtained from NMR, MS, and FTIR spectroscopy for this compound and its close analogs. This data, when combined, provides a comprehensive picture of the molecule's structure.
| Technique | Parameter | This compound (Predicted/Analog Data) |
| ¹H NMR | Chemical Shift (ppm) | ~1.2 (t, 3H, -CH₃), ~3.6 (s, 2H, -CH₂-), ~3.8 (s, 6H, -OCH₃), ~4.1 (q, 2H, -OCH₂-), ~6.4-6.5 (m, 3H, Ar-H) |
| Key Insights | - Number and type of protons- Connectivity through spin-spin coupling | |
| ¹³C NMR | Chemical Shift (ppm) | ~14.2 (-CH₃), ~41.5 (-CH₂-), ~55.3 (-OCH₃), ~60.8 (-OCH₂-), ~98.5 (Ar-C), ~106.8 (Ar-C), ~136.7 (Ar-C), ~160.8 (Ar-C), ~171.5 (C=O) |
| Key Insights | - Number and type of carbon atoms- Presence of functional groups (e.g., C=O, C-O) | |
| Mass Spec. | Molecular Ion (m/z) | 224.10 [M]⁺ (for C₁₂H₁₆O₄) |
| Key Insights | - Molecular weight confirmation- Fragmentation pattern reveals structural motifs | |
| FTIR | Wavenumber (cm⁻¹) | ~1735 (C=O stretch), ~1600 (C=C aromatic stretch), ~1150-1250 (C-O stretch) |
| Key Insights | - Presence of key functional groups (ester, aromatic ring, ether) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the key experiments discussed.
X-ray Crystallography (Adapted from Diphenylmthis compound)
-
Synthesis and Crystallization: 3,5-dimethoxyphenylacetic acid is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. The resulting crude this compound is purified by column chromatography. Single crystals suitable for X-ray diffraction are grown by slow evaporation from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.
-
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
Data Acquisition: The separated components eluting from the GC column are introduced into the mass spectrometer, ionized (typically by electron ionization), and the mass-to-charge ratio of the resulting ions is analyzed.
FTIR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a drop of the neat liquid is placed between two KBr plates to form a thin film.
-
Data Acquisition: The KBr plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates is also recorded and subtracted from the sample spectrum.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow for crystallographic validation and a logical approach to selecting the appropriate structural validation technique.
Conclusion
The structural validation of this compound, like any organic compound, relies on a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the definitive method for determining the three-dimensional structure, its requirement for high-quality single crystals can be a limitation. In such cases, a combination of spectroscopic techniques, including NMR, Mass Spectrometry, and FTIR, provides a powerful and accessible alternative for unambiguous structure elucidation. By carefully analyzing and integrating the data from these complementary methods, researchers can confidently determine the molecular structure, paving the way for further research and development.
Purity Assessment of Commercially Available Ethyl 2-(3,5-dimethoxyphenyl)acetate: A Comparison Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative assessment of commercially available Ethyl 2-(3,5-dimethoxyphenyl)acetate, a key building block in the synthesis of various pharmaceutical agents. This document outlines the purity of this compound from several suppliers, details the experimental protocols for its comprehensive purity assessment, and offers insights into potential impurities and alternative compounds.
Data Presentation: Purity Comparison of Commercial this compound
The purity of this compound can vary between different commercial suppliers. The following table summarizes the stated purity levels from a selection of vendors. It is important to note that these values are as advertised by the suppliers and independent verification is highly recommended.
| Supplier | Stated Purity | Analytical Method |
| Supplier A | ≥98% | Not Specified |
| Supplier B | 99% | Not Specified |
| Supplier C | 95% | Not Specified |
| Supplier D | ~97% | Not Specified |
| Supplier E | min 98% | Not Specified[1] |
Note: The lack of specified analytical methodology from suppliers necessitates independent verification of purity. The protocols outlined below provide a framework for such an analysis.
Experimental Protocols for Purity Assessment
A multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for a thorough purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for quantifying the purity of non-volatile and thermally stable compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard of known purity
-
Sample of commercial this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a concentration within the calibration curve range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 275 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution in triplicate.
-
Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the purity based on the calibration curve. The percentage purity is calculated as: (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the main component and identifying the presence of impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
Sample of commercial this compound
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the commercial this compound sample in about 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts, integration values, and coupling patterns with the expected spectrum of pure this compound.
-
Impurity Detection: Look for any unexpected peaks in the spectra. The integration of these peaks relative to the main compound's peaks can provide a semi-quantitative estimate of impurity levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic esters (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Helium (carrier gas)
-
Dichloromethane (GC grade)
-
Sample of commercial this compound
Procedure:
-
Sample Preparation: Prepare a dilute solution of the commercial this compound sample in dichloromethane (e.g., 1 mg/mL).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (Helium)
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 m/z
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze any other peaks by comparing their mass spectra with spectral libraries (e.g., NIST) to identify potential impurities. The relative peak areas can be used to estimate the percentage of each impurity.
Potential Impurities
Potential impurities in commercially available this compound can arise from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:
-
3,5-Dimethoxyphenylacetic acid: The unreacted starting material or a hydrolysis product.
-
Ethanol: Residual solvent from the esterification reaction.
-
Other esters: Formed from reactions with other alcohols present as impurities.
-
Byproducts of the synthesis of 3,5-dimethoxyphenylacetic acid.
Alternative Compounds
For researchers in drug development, exploring structurally similar compounds can be beneficial. Alternatives to this compound with potential applications in medicinal chemistry include other substituted phenylacetic acid esters. Some examples of related compounds with known biological activities include various dimethoxyphenyl derivatives.[2][3]
Mandatory Visualizations
The following diagrams illustrate the workflow for purity assessment and the logical framework for comparing commercial products.
Caption: A flowchart outlining the experimental workflow for the comprehensive purity assessment of this compound.
Caption: A diagram illustrating the logical framework for comparing and selecting a commercial source for this compound.
References
A Comparative Benchmarking Guide to the Synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for Ethyl 2-(3,5-dimethoxyphenyl)acetate, a key intermediate in the development of various pharmaceutical compounds. The efficiency of different methodologies is objectively evaluated based on experimental data, offering insights into optimal reaction conditions, yields, and overall process viability.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of a wide range of biologically active molecules. Its structural motif is present in compounds investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. The efficient synthesis of this intermediate is therefore of significant interest to the drug discovery and development community. This guide benchmarks the primary synthetic strategies, focusing on the preparation of the precursor 3,5-dimethoxyphenylacetic acid and its subsequent esterification.
Comparison of Synthetic Strategies
The synthesis of this compound is typically achieved through a two-step process: the synthesis of 3,5-dimethoxyphenylacetic acid followed by its esterification. This guide evaluates three common methods for the synthesis of the precursor acid and the classical Fischer esterification for the final step.
Synthesis of 3,5-Dimethoxyphenylacetic Acid
The efficiency of three prominent routes to obtain 3,5-dimethoxyphenylacetic acid is compared below.
| Starting Material | Reaction | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| 3,5-Dimethoxyacetophenone | Willgerodt-Kindler Reaction | Sulfur, Morpholine | 12 hours | Reflux | ~55-74 |
| 3,5-Dimethoxybenzyl Cyanide | Hydrolysis | Sulfuric Acid, Water | 3 hours | Reflux | ~80 |
| 3,5-Dimethoxybenzaldehyde | (Multi-step) | (Not specified) | (Not specified) | (Not specified) | (Not specified) |
Esterification of 3,5-Dimethoxyphenylacetic Acid
The final step in the synthesis is the esterification of 3,5-dimethoxyphenylacetic acid with ethanol. The Fischer esterification is the most common and straightforward method.
| Reaction | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Fischer Esterification | Conc. H₂SO₄ | Ethanol | 20-30 minutes | Boiling | High (not specified) |
Note: A Chinese patent (CN105218322A) describes a similar esterification of 3,5-dimethoxybenzoic acid with ethanol and concentrated sulfuric acid, indicating a rapid and high-yielding reaction under boiling conditions.[1] While a specific yield for the target molecule is not provided, Fischer esterifications are generally high-yielding, often exceeding 90%.
Experimental Protocols
Method 1: Synthesis of 3,5-Dimethoxyphenylacetic Acid via Willgerodt-Kindler Reaction
This method utilizes the Willgerodt-Kindler reaction to convert 3,5-dimethoxyacetophenone into the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.
Step 1: Thioamide Formation
-
A mixture of 3,5-dimethoxyacetophenone, sulfur, and morpholine is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess reagents are removed.
Step 2: Hydrolysis
-
The crude thioamide is hydrolyzed by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
After cooling, the reaction mixture is acidified to precipitate the 3,5-dimethoxyphenylacetic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Method 2: Synthesis of 3,5-Dimethoxyphenylacetic Acid from 3,5-Dimethoxybenzyl Cyanide
This route involves the hydrolysis of 3,5-dimethoxybenzyl cyanide.
-
A mixture of 3,5-dimethoxybenzyl cyanide, water, and concentrated sulfuric acid is heated under reflux with stirring for approximately 3 hours.[2]
-
After cooling, the reaction mixture is poured into cold water to precipitate the crude product.[2]
-
The crude phenylacetic acid is then purified by washing with hot water and subsequent distillation under reduced pressure to yield the pure product.[2] The yield for the analogous benzyl cyanide hydrolysis is reported to be around 80%.[2]
Method 3: Fischer Esterification of 3,5-Dimethoxyphenylacetic Acid
This is the final step to produce this compound.
-
3,5-Dimethoxyphenylacetic acid is dissolved in an excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the solution.
-
The mixture is heated to boiling for a short period (e.g., 20-30 minutes).[1]
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a sodium bicarbonate solution and brine.
-
The organic layer is dried, and the solvent is evaporated to yield the final product, this compound.
Visualization of Synthetic Workflows
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound is most efficiently achieved through the hydrolysis of 3,5-dimethoxybenzyl cyanide to the corresponding carboxylic acid, followed by a Fischer esterification. This route offers a high overall yield and relatively straightforward experimental procedures. While the Willgerodt-Kindler reaction provides an alternative for the synthesis of the precursor acid, it generally results in lower yields. The direct esterification of the synthesized 3,5-dimethoxyphenylacetic acid with ethanol under acidic catalysis is a rapid and effective method to obtain the final product. The choice of the optimal synthetic route will ultimately depend on the availability of starting materials, desired scale of production, and specific laboratory capabilities.
References
A Comparative Guide to the Synthesis of Ethyl 2-(3,5-dimethoxyphenyl)acetate: Evaluating Performance Across Diverse Reaction Conditions
For researchers and professionals in the fields of organic synthesis and drug development, the efficient preparation of arylacetates is a critical task. Ethyl 2-(3,5-dimethoxyphenyl)acetate, a key building block in the synthesis of various complex molecules, can be synthesized through several methods, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the performance of different synthetic routes to this compound and its analogs, supported by experimental data from the literature.
Performance Comparison of Synthetic Methods
The selection of a synthetic route for this compound is often a trade-off between reaction yield, harshness of conditions, and the sensitivity of the substrate to the reagents employed. The following table summarizes the key performance indicators for common esterification methods and a palladium-catalyzed alternative, based on data for the target molecule or structurally similar phenylacetic acid derivatives.
| Method | Substrate | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer-Speier Esterification | 3,5-Dimethoxybenzoic Acid | H₂SO₄ (catalytic), Ethanol | Ethanol | Reflux | 2 - 45 | Not specified |
| Steglich Esterification | General Carboxylic Acids | DCC, DMAP | Dichloromethane | 20 | 3 | >90 (typical)[1] |
| Mitsunobu Reaction | 2-Phenylacetic Acid | PPh₃, DEAD/DIAD | THF | 0 to RT | Not specified | 53[2][3] |
| Palladium-Catalyzed Arylation | Ethyl Acetoacetate & Chlorobenzene | Pd(OAc)₂, Biphenyl Ligand | Not specified | 90 | 16 | 88[4] |
Note: The yields and conditions presented are based on literature reports for the specified or analogous substrates and should be considered as representative. Optimization for the specific synthesis of this compound may be required.
Detailed Experimental Protocols
Method 1: Fischer-Speier Esterification of 3,5-Dimethoxybenzoic Acid
This classical method is a straightforward approach for the esterification of carboxylic acids.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethoxybenzoic acid (1 equivalent) in an excess of ethanol, which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for a period of 2 to 45 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the excess ethanol is removed under reduced pressure.
-
The residue is then dissolved in an organic solvent like ethyl acetate and washed with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude ester, which can be further purified by recrystallization or column chromatography.
Method 2: Steglich Esterification
The Steglich esterification is a mild alternative suitable for substrates that are sensitive to acidic conditions.[1]
Procedure:
-
Dissolve the carboxylic acid (e.g., 3,5-dimethoxyphenylacetic acid) (1 equivalent) and ethanol (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.
-
The dicyclohexylurea (DCU) precipitate is removed by filtration. The filtrate is then washed, dried, and concentrated to yield the ester.
Method 3: Mitsunobu Reaction of 2-Phenylacetic Acid
This reaction allows for the conversion of an alcohol to an ester under mild, neutral conditions.[2][3]
Procedure:
-
Dissolve 2-phenylacetic acid (1.2 equivalents), the alcohol (1 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, the solvent is removed, and the crude product is purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Method 4: Palladium-Catalyzed Arylation
A modern approach for the synthesis of arylacetates involves the palladium-catalyzed coupling of an aryl halide with an enolate equivalent.[4]
Procedure:
-
To a reaction vessel, add ethyl acetoacetate (1 equivalent), chlorobenzene (1 equivalent), a palladium catalyst such as Pd(OAc)₂ (0.2 mol%), and a suitable ligand (e.g., a biphenyl-based phosphine ligand, 0.4 mol%).
-
The reaction is carried out in a suitable solvent at an elevated temperature (e.g., 90 °C) for several hours.
-
The progress of the reaction is monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by filtration to remove the catalyst, followed by extraction and purification by column chromatography.
Visualizing the Synthetic Pathways
To better understand the chemical transformations and experimental setups, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-(3,5-dimethoxyphenyl)acetate: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 2-(3,5-dimethoxyphenyl)acetate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to mitigate potential hazards.
Personal Protective Equipment (PPE): A comprehensive assessment of the Safety Data Sheet (SDS) for similar compounds indicates the necessity of the following PPE. Always wear appropriate personal protective equipment (PPE), including:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
Handling:
-
Conduct all handling and disposal operations in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential vapors.
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area cautiously with water for several minutes. If irritation persists, seek medical attention.[1]
-
Wash hands thoroughly after handling the substance.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal contractor. Adherence to institutional and local regulations is paramount throughout this process.
-
Waste Identification and Segregation:
-
Clearly label a dedicated and chemically compatible waste container with "Hazardous Waste: this compound".
-
Crucially, do not mix this waste with other chemical streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases, to prevent hazardous reactions.[2]
-
-
Containerization:
-
Utilize a chemically resistant container made of materials like high-density polyethylene (HDPE) or glass, ensuring it has a secure, leak-proof lid.[2]
-
Inspect the container for any damage, such as cracks or defects, before use.
-
To allow for potential expansion, do not fill the container to more than 90% of its capacity, leaving at least 10% of headspace.[2]
-
-
Storage of Chemical Waste:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[2]
-
Provide the waste disposal service with comprehensive information about the waste, including its chemical name and any known hazardous properties.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Small Spills: Absorb the spilled material using an inert absorbent such as dry sand, earth, or vermiculite.[1]
-
Large Spills: Contain the spill by creating a bund around the affected area.
-
Cleanup: Collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste, following the procedures outlined above.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key information related to the disposal and handling of this compound.
| Parameter | Guideline | Source |
| Primary Disposal Method | Licensed Chemical Waste Disposal Contractor | [2] |
| PPE Requirements | Safety goggles, chemical-resistant gloves, lab coat | [1][2] |
| Waste Segregation | Do not mix with incompatible chemicals (oxidizers, acids, bases) | [2] |
| Container Type | Chemically resistant (HDPE, glass) with a leak-proof lid | [2] |
| Container Fill Level | Maximum 90% capacity (10% headspace) | [2] |
| Storage Conditions | Designated, cool, well-ventilated area away from ignition sources | [2] |
| Spill Cleanup | Absorb with inert material (sand, earth) and containerize for disposal | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
